Cetrorelix is a synthetic decapeptide and competitive GnRH antagonist. Its pharmacokinetics are characterized by rapid absorption and a dose-dependent half-life, best described by a two-compartment model [1] [2] [3].
| Parameter | Single Dose (0.25 mg) | Single Dose (3 mg) | Multiple Dose (0.25 mg daily) |
|---|---|---|---|
| Time to Cmax (tmax)* | 1.0 hour (0.5 - 1.5) | 1.5 hours (0.5 - 2.0) | 1.0 hour (0.5 - 2.0) |
| Maximum Concentration (Cmax) | 4.97 ng/mL [3] | 28.5 ng/mL [3] | 6.42 ng/mL (Css, max) [3] |
| Terminal Half-Life (t1/2)* | 5.0 hours [3] | 62.8 hours [3] | 20.6 hours [3] |
| Area Under Curve (AUC) | 31.4 ng·h/mL [3] | 536 ng·h/mL [3] | 44.5 ng·h/mL (AUCτ) [3] |
| Absolute Bioavailability | ~85% [4] [3] [5] | ~85% [4] [3] [5] | - |
| Volume of Distribution (Vz) | - | ~1.16 L/kg [3] | - |
| Plasma Protein Binding | ~86% [3] [5] | ~86% [3] [5] | - |
| Primary Excretion Route | Urine (2-4% as unchanged drug) and bile (5-10% as drug and metabolites) [4] [3] | Urine (2-4% as unchanged drug) and bile (5-10% as drug and metabolites) [4] [3] | - |
Note: tmax data presented as median (range); t1/2 after multiple doses shows significant inter-individual variation (4.1 - 179.3 hours) [3].
Cetrorelix acts as a competitive antagonist at the GnRH receptors in the anterior pituitary. This results in a rapid, dose-dependent suppression of gonadotropin secretion, specifically Luteinizing Hormone (LH) and, to a lesser extent, Follicle-Stimulating Hormone (FSH), without the initial "flare-up" effect associated with GnRH agonists [6] [3] [5].
The diagram below illustrates this pharmacodynamic pathway and the relevant PK/PD modeling approach.
Key pharmacodynamic parameters from clinical studies include:
Two main regimens are used for controlled ovarian stimulation [4] [3]:
Recent research explores intranasal delivery to enhance brain targeting and minimize systemic exposure.
For researchers designing studies, here are methodologies from key publications.
1. Clinical PK/PD Modeling in Women [1]
2. Comparative PK After Single & Multiple Doses [2]
Cetrorelix acetate is a decapeptide with gonadotropin-releasing hormone (GnRH) antagonist activity [1]. The following table summarizes its key physicochemical properties and solubility data.
| Property | Details |
|---|---|
| Molecular Formula | C72H96ClN17O16 [2] |
| CAS Number | 145672-81-7 [2] |
| Physical Form | White to off-white solid [2] |
| Solubility in Water | 2 mg/mL (1.34 mM) [2] |
| Solubility in DMSO | 50 mg/mL (33.53 mM) [2] |
| Solubility in Methanol | ~10 mg/mL [3] |
This compound is a temperature-sensitive peptide, and its stability is a primary concern in formulation design.
A validated reversed-phase HPLC method has been developed for the determination of this compound in bulk material and pharmaceutical formulations [1]. The methodology is summarized below.
| Parameter | Description |
|---|---|
| Objective | To determine this compound in bulk and pharmaceutical dosage forms [1]. |
| Column | C18 reversed-phase column (e.g., Lichrospher 250 × 4.60 mm, 5μm) [1]. |
| Mobile Phase | A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water. B: 0.1% (v/v) TFA in acetonitrile. [1] | | Gradient Program | 90% A for 5 min → to 70% B over 15 min → 70% B for 10 min → to 90% A over 5 min → 90% A for 30 min [1]. | | Flow Rate | 1.0 mL/min [1] | | Detection Wavelength | 275 nm [1] | | Injection Volume | 20 μL [1] | | Linearity Range | 62.5 - 1250 μg/mL (r² = 0.999) [1] | | Validation | The method was validated per ICH guidelines with accuracy >97% and precision (RSD) < 1.6% [1]. |
This method uses gradient elution, which is preferred for peptides like cetrorelix because they tend to exhibit broad peaks and variable retention times under isocratic conditions [1].
For clarity, the following diagram outlines the key steps involved in the sample preparation and analysis of this compound using the described HPLC method.
Experimental workflow for this compound analysis.
When working with this compound, consider these points informed by the search results:
Cetrorelix is a synthetic decapeptide analog of native Gonadotropin-Releasing Hormone (GnRH). Its mechanism is characterized by competitive and reversible blockade of the GnRH receptor.
The table below summarizes key quantitative data on cetrorelix's receptor interaction and functional potency from comparative studies.
| Parameter | Value/Result for Cetrorelix | Experimental Context |
|---|---|---|
| Binding Affinity (KD) | < 0.5 nM [3] | Binding to human and rat GnRH receptors. |
| Inhibition of Ca2+ Signaling (IC50) | ~1-10 nM [4] | In HEK293 cells expressing GnRHR. 10 nM concentration resulted in significant inhibition [4]. |
| Inhibition of cAMP Accumulation | More potent than Ganirelix & Teverelix [4] | In transfected SH-SY5Y neuroblastoma cells. |
| Relative Potency | Higher than Ganirelix and Teverelix [4] | Based on inhibition of GnRH-induced intracellular Ca2+ increase. |
The quantitative data for cetrorelix is typically generated using the following established in vitro protocols.
This assay measures the antagonist's ability to block the rapid release of calcium ions, a primary downstream event of GnRHR activation.
These experiments directly quantify the binding interaction between cetrorelix and the GnRH receptor.
The diagram below illustrates the key signaling pathways activated by the GnRH receptor and the points where Cetrorelix acts as a competitive blocker.
This diagram shows the primary Gαq/11-mediated signaling cascade. Note that GnRHR can also couple to other pathways, such as Gαs, leading to cAMP production, which Cetrorelix also inhibits [4] [2].
The table below summarizes the core specifications of Cetrorelix Acetate for Injection as a lyophilized powder [1] [2] [3]:
| Property | Specification |
|---|---|
| Description | Sterile, white, lyophilized (freeze-dried) powder for subcutaneous injection after reconstitution [2] [4]. |
| Active Ingredient | This compound [1] [2]. |
| Strength per Vial (0.25 mg) | 0.26-0.27 mg this compound, equivalent to 0.25 mg cetrorelix [1] [2] [3]. |
| Key Excipient | 54.80 mg Mannitol per vial [1] [2] [3]. |
| Molecular Formula | C₇₀H₉₂ClN₁₇O₁₄ (for the free base) [2] [4]. |
| Molecular Weight | 1431.06 g/mol (for the free base) [2] [4]. |
| Purity (API) | ≥98% as determined by RP-HPLC [5] [4]. |
| Recommended Storage | Unreconstituted vials: 2-8°C (0.25 mg) or up to 25°C (3 mg); protect from light and moisture [6]. Lyophilized API: below -18°C, desiccated [4]. |
A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is suitable for assaying cetrorelix in bulk and pharmaceutical dosage forms [7]. The following table outlines the validated parameters:
| Validation Parameter | Results / Conditions |
|---|---|
| Chromatographic Column | C18 (e.g., Lichrospher 250 mm x 4.60 mm, 5μm) [7]. |
| Mobile Phase | Gradient of A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water, and B: 0.1% (v/v) TFA in acetonitrile [7]. |
| Detection Wavelength | 275 nm [7]. |
| Linear Range | 62.5 - 1250 μg/mL (r² = 0.999) [7]. |
| Limit of Detection (LOD) | 15.6 μg/mL [7]. |
| Limit of Quantification (LOQ) | 62.5 μg/mL [7]. |
| Accuracy (Method Recovery) | > 97% [7]. |
| Precision (Repeatability) | Intra-day RSD < 0.3%; Inter-day RSD < 1.6% [7]. |
This compound is a synthetic decapeptide antagonist of Gonadotropin-Releasing Hormone (GnRH) [6] [1] [2]. The diagram below illustrates its mechanism of action and metabolic pathway.
Cetrorelix blocks GnRH receptors, preventing LH/FSH release and ovulation. It is metabolized by peptidases into peptide fragments [6] [1] [2].
The pharmacokinetic parameters for different dosing regimens are summarized below [1] [2] [3]:
| Pharmacokinetic Parameter | Single 3 mg Dose | Single 0.25 mg Dose | Multiple 0.25 mg Dose (Daily) |
|---|---|---|---|
| tmax (Time to Cmax) | 1.5 hours | 1.0 hour | 1.0 hour |
| t½ (Elimination Half-life) | 62.8 hours | 5.0 hours | 20.6 hours |
| Cmax (Max Concentration) | 28.5 ng/mL | 4.97 ng/mL | 6.42 ng/mL |
| AUC (Exposure) | 536 ng·h/mL | 31.4 ng·h/mL | 44.5 ng·h/mL |
| Bioavailability | ~85% | ~85% | ~85% |
| Protein Binding | ~86% | ~86% | ~86% |
| Primary Elimination | Peptidase metabolism; ~2-4% excreted unchanged in urine within 24 hours [1] [2] [3]. |
Cetrorelix acetate is a synthetic analog of native GnRH with amino acid substitutions at positions 1, 2, 3, 6, and 10. Its molecular formula is C70H92ClN17O14, with a molecular weight of 1431.06 g/mol as an anhydrous free base [1] [2] [3].
The compound acts through competitive antagonism of the GnRH receptor in the anterior pituitary [4] [5]. It binds reversibly to membrane receptors, blocking endogenous GnRH and suppressing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in a dose-dependent manner [2] [3]. This mechanism provides immediate suppression without the initial "flare-up" effect associated with GnRH agonists [6].
The diagram below illustrates the mechanism of action of this compound in preventing premature LH surges.
This compound is administered via subcutaneous injection and has an absolute bioavailability of 85% [1] [4] [2]. Key pharmacokinetic parameters from clinical studies are summarized in the table below.
| Parameter | Single Dose 3 mg | Single Dose 0.25 mg | Multiple Dose 0.25 mg |
|---|---|---|---|
| tmax (hours) | 1.5 (median) | 1.0 (median) | 1.0 (median) |
| t½ (hours) | 62.8 (geometric mean) | 5.0 (geometric mean) | 20.6 (geometric mean) |
| Cmax (ng/mL) | 28.5 (geometric mean) | 4.97 (geometric mean) | 6.42 (geometric mean) |
| AUC (ng·h/mL) | 536 (geometric mean) | 31.4 (geometric mean) | 44.5 (geometric mean) |
| Volume of Distribution (Vz) | 1.16 L/kg (mean) | 1.16 L/kg (mean) | 1.16 L/kg (mean) |
| Clearance (CL) | 1.28 mL/min/kg (mean) | 1.28 mL/min/kg (mean) | 1.28 mL/min/kg (mean) |
| Protein Binding | 86% | 86% | 86% |
Table: Summary of pharmacokinetic parameters of this compound in healthy adult females [2] [3].
Cetrorelix undergoes minimal hepatic metabolism via cytochrome P450 enzymes and is primarily metabolized by peptidases in the bloodstream, with the (1-4) peptide fragment as the predominant metabolite [4] [2]. A small percentage of the dose is excreted as unchanged drug and metabolites in urine (2-4%) and bile (5-10%) [1] [3].
In ART, this compound is indicated for the inhibition of premature LH surges in women undergoing COS [4] [2]. Two primary dosing regimens are well-established:
Clinical studies demonstrate that both protocols are equally effective in preventing premature LH surges, with comparable pregnancy rates [6] [8]. The multiple-dose protocol is more common in clinical practice [6].
This compound is generally well-tolerated, with a safety profile characterized by predictable and manageable adverse effects.
| Category | Details |
|---|---|
| Common Adverse Effects | Local injection site reactions (redness, swelling, pruritus, bruising); Nausea (~1.3%); Headache (~1.1%) [7] [9]. |
| Serious Risks | Ovarian Hyperstimulation Syndrome (OHSS) (~3.5%); Severe hypersensitivity reactions (anaphylaxis) [7] [9]. |
| Contraindications | Severe renal impairment; Known hypersensitivity to cetrorelix, mannitol, or other GnRH analogs; Pregnancy or breastfeeding [1] [7] [9]. |
| Warnings & Precautions | Exclude pregnancy before initiation; Monitor for hypersensitivity after first injection; May cause transient elevations in liver enzymes (ALT, AST, GGT) [7]. |
Cetrorelix represents the first "third-generation" GnRH antagonist approved for clinical use in Europe in 1999 [6]. While its primary approved indication is in ART, early-stage research has explored its potential in treating benign prostatic hyperplasia, premenopausal breast cancer, endometriosis, and uterine fibroids, though development for these indications was discontinued [1].
More recent preclinical research suggests its potential in treating polycystic ovary syndrome (PCOS). A 2018 study in Nature Medicine showed that cetrorelix prevented the development of reproductive defects in a mouse model of PCOS induced by anti-Müllerian hormone injection [1].
The tables below summarize key quantitative data on Cetrorelix's effects and its behavior in the body.
Table 1: Pharmacodynamic Effects on Hormone Suppression
| Parameter | Effect of Cetrorelix | Notes & Context |
|---|---|---|
| Onset of LH Suppression | 1-2 hours [1] | 1 hour (3 mg dose); 2 hours (0.25 mg dose). |
| LH Surge & Ovulation Postponement | Dose-dependent [2] | Single SC doses of 3 mg and 5 mg postponed LH surge/ovulation by median of 7.0 and 10.0 days, respectively [2]. |
| LH Suppression vs. FSH | More pronounced effect on LH [1] | FSH levels are less affected at doses used during COS [1]. |
| Reversibility | Effects are reversible [3] [1] | Spontaneous ovulation observed in the cycle following treatment [3]. |
Table 2: Key Pharmacokinetic Parameters
| Parameter | Single Dose (0.25 mg) | Single Dose (3 mg) | Multiple Dose (0.25 mg) |
|---|---|---|---|
| tmax (Time to Cmax) | 1.0 hour (median) [1] | 1.5 hours (median) [1] | 1.0 hour (median) [1] |
| Cmax (Peak Concentration) | 4.97 ng/mL (geo. mean) [1] | 28.5 ng/mL (geo. mean) [1] | 6.42 ng/mL (geo. mean) [1] |
| t1/2 (Elimination Half-life) | ~5.0 hours (median) [1] | ~62.8 hours (median) [1] | ~20.6 hours (median) [1] |
| Absolute Bioavailability | 85% [1] [4] | 85% [1] | - |
| Protein Binding | 86% [1] [4] | 86% [1] | - |
| Volume of Distribution (Vz) | - | ~1.16 L/kg [1] [4] | - |
In clinical practice, Cetrorelix is used in flexible or fixed GnRH antagonist protocols for Controlled Ovarian Stimulation (COS). The typical multi-dose protocol is outlined below.
Key Methodological Considerations from Clinical Studies:
| Parameter | Value / Characterization | Additional Context |
|---|---|---|
| Protein Binding | 86% [1] [2] | - |
| Primary Binding Protein | Albumin (inferred) | Binds to serum albumin, a common carrier for peptides [1]. |
| Binding Saturation | Linear, non-saturable | Binding is constant across therapeutic concentrations [1]. |
| Volume of Distribution (Vd) | 1.16 L/kg [1] | Suggests distribution is primarily within the plasma volume. |
| Clearance (CL) | 1.28 mL/min·kg [1] | Relatively low clearance rate. |
| Elimination Half-Life | 62.8 hours (3 mg single dose); 20.6 hours (0.25 mg multiple doses) [2] | Half-life is dose-dependent. |
While specific methodological details for cetrorelix protein binding studies are not fully outlined in the search results, the following established techniques are standard in the field for obtaining such data.
This method is considered the gold standard for determining protein binding as it does not disturb the equilibrium between bound and unbound drug.
This is a rapid method suitable for drugs that do not adhere to the ultrafiltration device.
The following diagram illustrates the logical workflow for determining protein binding using these two primary methods.
Cetrorelix is a competitive antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. The following diagram details the signaling pathway and the point of cetrorelix's intervention.
The high protein binding of cetrorelix has several important implications for its clinical and research use:
Cetrorelix undergoes proteolytic metabolism rather than conventional Phase I or Phase II enzyme-mediated metabolism. The primary metabolites are truncated peptide fragments resulting from peptidase activity [1] [2] [3].
| Excretion Route | Percentage of Dose | Components Excreted |
|---|---|---|
| Bile | 5% - 10% | Unchanged cetrorelix and the (1-9), (1-7), (1-6), and (1-4) peptide metabolites [2]. |
| Urine | 2% - 4% | Unchanged cetrorelix only [2]. |
| Total Recovery (over 24 hours) | 7% - 14% | Cetrorelix and its metabolites [2]. |
The low total recovery over 24 hours suggests that a significant portion of the dose may remain in tissues or be excreted over a longer period [2].
The pharmacokinetics of cetrorelix are linear and dose-proportional over the range of 1 mg to 5 mg [5] [6]. Key parameters from human studies are summarized below:
| Parameter | Single Dose (3 mg) | Single Dose (0.25 mg) | Multiple Dose (0.25 mg daily) |
|---|---|---|---|
| tmax (Time to Cmax) | 1.5 hours | 1.0 hour | 1.0 hour [2] |
| Cmax (Peak Concentration) | 28.5 ng/mL | 4.97 ng/mL | 6.42 ng/mL [2] |
| AUC (Exposure) | 536 ng·h/mL | 31.4 ng·h/mL | 44.5 ng·h/mL [2] |
| t½ (Elimination Half-life) | 62.8 hours | 5.0 hours | 20.6 hours [2] |
| Absolute Bioavailability | ~85% [1] [2] [3] | ||
| Volume of Distribution (Vz) | ~1.16 L/kg [1] [2] | ||
| Plasma Protein Binding | 86% [1] [2] [3] |
The notable difference in half-life between the single 0.25 mg dose and multiple 0.25 mg doses is attributed to the flip-flop pharmacokinetics phenomenon, where the absorption rate from the subcutaneous tissue is slower than the elimination rate, making absorption the rate-limiting step [3].
The foundational data on cetrorelix's disposition comes from well-defined animal studies, the protocols of which can serve as a reference for future research.
The following diagram illustrates the primary metabolic and excretion pathways of cetrorelix, as identified in the scientific literature.
This diagram summarizes the key process: cetrorelix is metabolized by peptidases into smaller peptide fragments, which are primarily excreted via the bile, while a small fraction of the unchanged drug is excreted in the urine.
Cetrorelix acetate binds competitively to GnRH receptors in the pituitary gland, rapidly suppressing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) without an initial "flare-up" effect associated with GnRH agonists [1] [2]. This direct inhibition prevents a premature LH surge, thereby preventing early ovulation and allowing for the continued development of mature oocytes [3] [4].
The pharmacokinetic profile of this compound is characterized by rapid absorption and dose-dependent elimination. Key parameters from clinical studies are summarized in the table below.
| Pharmacokinetic Parameter | Single Dose (0.25 mg) | Single Dose (3 mg) | Multiple Dose (0.25 mg) |
|---|---|---|---|
| tmax (Time to Cmax) | 1.0 hour (0.5-1.5) [3] | 1.5 hours (0.5-2) [3] | 1.0 hour (0.5-2) [3] |
| t1/2 (Elimination Half-life) | 5.0 hours (2.4-48.8) [3] | 62.8 hours (38.2-108) [3] | 20.6 hours (4.1-179.3) [3] |
| Cmax (Maximum Concentration) | 4.97 ng/mL (4.17-5.92) [3] | 28.5 ng/mL (22.5-36.2) [3] | 6.42 ng/mL (5.18-7.96) [3] |
| AUC (Area Under Curve) | 31.4 ng·h/mL (23.4-42.0) [3] | 536 ng·h/mL (451-636) [3] | 44.5 ng·h/mL (36.7-54.2) [3] |
| Bioavailability | ~85% (subcutaneous) [3] [1] | ||
| Volume of Distribution | ~1.16 L/kg [3] [1] | ||
| Protein Binding | ~86% [3] [1] | ||
| Clearance | 1.28 mL/min·kg [3] [1] |
Additional characteristics of its pharmacokinetics include:
In clinical practice, this compound is a standard component of the GnRH antagonist protocol for Controlled Ovarian Stimulation (COS). The following diagram illustrates the typical workflow and mechanism of action within this protocol.
Clinical workflow of this compound in a GnRH antagonist protocol and its core mechanism of action.
This compound is generally well-tolerated. The most frequently reported adverse reactions are mild to moderate local injection site reactions, such as redness, swelling, and itching [2] [4]. Systemic allergic reactions are rare, but due to this risk, the first injection should be administered under medical supervision [4]. Its use is contraindicated in women with known hypersensitivity to cetrorelix or similar peptide hormones, severe kidney impairment, and during pregnancy or breastfeeding [2] [4].
Beyond its primary use in reproductive medicine, research indicates that this compound possesses direct antiproliferative and pro-apoptotic effects on certain hormone-sensitive cancer cells, including those from uterine leiomyoma (fibroids), endometrial cancer, and ovarian cancer [6] [7]. This suggests potential therapeutic applications in oncology, though these are still investigational.
Gonadotropin-Releasing Hormone (GnRH) analogues are pivotal therapeutic agents for manipulating the hypothalamic-pituitary-gonadal (HPG) axis. Cetrorelix, a third-generation GnRH antagonist, and classical GnRH agonists represent two distinct classes with fundamentally different mechanisms of action and clinical profiles [1]. GnRH agonists function through receptor desensitization, initially causing a "flare-up" stimulation of gonadotropin release before leading to pituitary downregulation [2]. In stark contrast, Cetrorelix operates through competitive receptor blockade, immediately inhibiting GnRH receptor signaling without any initial stimulatory phase [3] [4]. This fundamental mechanistic difference underlies their distinct therapeutic profiles, with Cetrorelix offering immediate suppression without the hormonal surge associated with agonist therapies, making it particularly valuable in clinical scenarios requiring rapid hormonal control [5].
Cetrorelix is a synthetic decapeptide that binds competitively to GnRH receptors in the anterior pituitary without activating them [3] [4]. This blockade prevents endogenous GnRH from binding to its receptors, resulting in rapid suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion within hours of administration [3]. The suppression is dose-dependent and maintains gonadotropin levels at baseline without the initial stimulation characteristic of agonist agents [6] [7].
Key Pharmacological Properties [3]:
GnRH agonists (e.g., triptorelin, buserelin, leuprolide) initially stimulate GnRH receptors, causing a pronounced increase in LH and FSH secretion ("flare-up effect") [2] [5]. During continuous administration, these agents lead to pituitary desensitization through receptor downregulation and post-receptor signaling disruption [2]. This results in decreased gonadotropin secretion and subsequent suppression of gonadal steroid production after approximately 1-2 weeks of treatment [5].
Comparative signaling pathways of Cetrorelix versus GnRH agonists showing immediate competitive blockade versus delayed desensitization.
Table 1: Hormonal Effects of Cetrorelix vs. GnRH Agonists in Preclinical Models [6] [7]
| Parameter | Cetrorelix (Antagonist) | GnRH Agonists (Triptorelin, Buserelin) | Control |
|---|---|---|---|
| LH Levels | Significant inhibition | Initial stimulation followed by reduction | Normal pulsatile pattern |
| FSH Levels | Significant inhibition | Initial stimulation followed by reduction | Normal pulsatile pattern |
| Serum Estradiol | Lower levels | Lower levels | Normal pubertal levels |
| Pituitary GnRH Receptor Expression | Significantly decreased | Minimal effect | Baseline expression |
| LH-β Subunit Gene Expression | Significantly decreased | Minimal effect | Baseline expression |
| FSH-β Subunit Gene Expression | No significant effect | Stimulated | Baseline expression |
| Alpha Subunit Gene Expression | No significant effect | Stimulated | Baseline expression |
Table 2: Clinical and Pharmacological Comparison in Human Applications [3] [1] [5]
| Characteristic | Cetrorelix (Antagonist) | GnRH Agonists |
|---|---|---|
| Onset of Action | Immediate (within hours) | Delayed (days to weeks) |
| Initial "Flare-up" | None | Significant occurrence |
| Time to Testosterone Suppression | 3 days (degarelix) [5] | 28 days (leuprolide) [5] |
| Half-life | ~62.8 hours (single dose) [3] | Varies by specific agent |
| Reversibility | Immediate after discontinuation | ~6 weeks for return of function |
| Dosing Frequency in IVF | Daily (0.25 mg) or single (3 mg) dose [3] [1] | Daily or depot formulations |
| Cardiovascular Risk Profile | More favorable [5] | Increased risk in patients with pre-existing CVD [5] |
| OHSS Risk in IVF | Significantly reduced [1] [2] | Higher risk [2] |
| Tumor Flare Risk in Cancer | None [5] | Significant risk (up to 63% of patients) [5] |
Assessment Parameters [6] [7]:
Multicenter Phase IIIb Clinical Trials [8]:
In controlled ovarian stimulation for IVF/ICSI, cetrorelix has become established in the short antagonist protocol, typically initiated when the lead follicle reaches 12-14 mm diameter [1] [2]. Compared to long agonist protocols, cetrorelix offers significant advantages including shorter treatment duration, reduced gonadotropin consumption, and markedly lower risk of Ovarian Hyperstimulation Syndrome (OHSS) [9] [1] [2]. The immediate suppression without flare effect enables more controlled cycle management and allows for GnRH agonist triggering, virtually eliminating severe OHSS risk [1] [2].
Recent large-scale retrospective analyses demonstrate cetrorelix's superior performance in LH surge control compared to other antagonists, with significantly lower incidence of LH ≥10 U/L (4.9% vs. 7.6%, p < 0.001) and more favorable endometrial receptivity patterns (66.2% Type A morphology) [10]. Live birth rates remain comparable between antagonist and agonist protocols, establishing the non-inferiority of cetrorelix-based approaches [9] [10].
In prostate cancer management, cetrorelix and other GnRH antagonists avoid the testosterone flare phenomenon observed with agonists, which can cause clinical disease exacerbation in up to 63% of patients [5]. The rapid testosterone suppression achieved with antagonists (3 days vs. 28 days with leuprolide) provides particular benefit for patients with symptomatic metastatic disease or impending cord compression [5].
Cardiovascular safety profiles favor GnRH antagonists, with the HERO trial demonstrating significantly lower major cardiovascular event rates with relugolix (2.9%) compared to leuprolide (6.2%), especially in patients with pre-existing cardiovascular disease [5]. This safety advantage is attributed to differential effects on FSH receptors and inflammatory pathways [5].
Cetrorelix represents a mechanistically distinct approach to HPG axis manipulation through immediate competitive receptor blockade, offering significant clinical advantages over GnRH agonists in scenarios requiring rapid hormonal suppression without initial stimulation. The experimental evidence demonstrates its unique effects on pituitary gene expression and hormonal secretion patterns, translating to improved safety profiles for both ovarian stimulation in ART and androgen deprivation in oncology.
Cetrorelix is a synthetic decapeptide that functions as a competitive gonadotropin-releasing hormone (GnRH) antagonist, playing a pivotal role in modern reproductive medicine by preventing premature luteinizing hormone (LH) surges during controlled ovarian stimulation (COS). Since its initial applications in oncology and subsequent approval in the European Union in 1999, cetrorelix has become an integral component of assisted reproduction technology (ART) protocols, particularly for in vitro fertilization (IVF) and intracytoplasmic sperm injection (ICSI) treatments. [1] The development of GnRH antagonists like cetrorelix addressed a critical need in reproductive medicine—the effective suppression of premature LH surges that can compromise oocyte quality and pregnancy rates during ovarian stimulation. Unlike GnRH agonists that cause an initial "flare-up" effect before suppression, cetrorelix provides immediate suppression of gonadotropin secretion without this initial stimulation, offering significant clinical advantages in terms of treatment duration and side effect profile. [1]
The historical development of cetrorelix began with the structural elucidation and synthesis of GnRH by Schally and Guillemin in 1971, which earned them the Nobel Prize. This foundational work enabled the development of GnRH agonists in 1981, followed by the discovery of cetrorelix as the first "third generation" GnRH antagonist by Schally in 1988. [1] Critical scientific contributions by Reissmann et al. and Albano et al. established the clinical efficacy and appropriate dosing protocols for cetrorelix, leading to its rapid adoption in reproductive medicine. The evolution of cetrorelix from theoretical concept to clinical staple represents a significant advancement in our ability to precisely control the ovarian stimulation process, offering improved patient safety and treatment outcomes compared to traditional approaches. [1]
Cetrorelix acts through competitive antagonism at GnRH receptors in the anterior pituitary gland, effectively blocking the binding of endogenous GnRH and preventing the downstream signaling cascades that lead to gonadotropin secretion. Structurally, cetrorelix is a synthetic decapeptide with specific amino acid modifications that enhance its receptor binding affinity while eliminating intrinsic agonist activity. [1] [2] This molecular design results in rapid suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion within hours of administration, with maximum plasma concentrations reached 1-2 hours after subcutaneous injection and an absolute bioavailability of approximately 85%. [1] The distribution characteristics include significant protein binding (approximately 85%), primarily to albumin, and a terminal half-life of approximately 30 hours after single-dose administration, which extends to approximately 80 hours following multiple injections. [1]
The reversibility of effect is a key pharmacological advantage of cetrorelix, with spontaneous ovulation typically returning in the subsequent treatment cycle, allowing for flexibility in treatment planning. [1] Cetrorelix demonstrates minimal involvement in the cytochrome P450 enzyme system, reducing the potential for drug-drug interactions, though comprehensive interaction studies have not been conducted. [1] From a clinical perspective, the rapid onset of action and reversible suppression make cetrorelix particularly suitable for the short-term prevention of premature LH surges during the critical late follicular phase of ovarian stimulation cycles, aligning perfectly with the temporal requirements of controlled ovarian stimulation protocols.
At the cellular level, cetrorelix modulates multiple intracellular signaling cascades through its action on the GnRH receptor, a G-protein coupled receptor (GPCR). Research has demonstrated that cetrorelix exhibits higher potency than other GnRH antagonists (ganirelix and teverelix) in inhibiting GnRH-mediated intracellular calcium (Ca²⁺) increases, with effective inhibition occurring at concentrations of 1 nM–1 µM compared to 100 nM–1 µM for the other antagonists. [3] This differential modulation extends to other signaling pathways, with cetrorelix showing significant potency in reducing GnRH-mediated cAMP accumulation and effectively inhibiting phosphorylation of extracellular signal-regulated kinase 1 and 2 (ERK1/2) and cAMP response element-binding protein (CREB) at similar doses to other antagonists. [3]
The biased signaling profile of cetrorelix represents an important pharmacological characteristic, as it demonstrates pathway-specific inhibitory potency while maintaining consistent efficacy with other antagonists in suppressing LHβ gene transcription—the primary therapeutic target. [3] This selective modulation of intracellular pathways suggests that structural differences between GnRH antagonists, despite minimal amino acid variations, can translate to distinct signaling bias at the receptor level. The molecular mechanism involves competitive binding to the GnRH receptor, which prevents the conformational changes required for G-protein coupling and subsequent activation of downstream effectors including phospholipase Cβ (PLCβ), inositol trisphosphate (IP3), diacylglycerol (DAG), and protein kinase C (PKC). [3] This comprehensive suppression of GnRH receptor signaling ultimately inhibits the synthesis and secretion of LH and FSH, providing the physiological basis for its clinical application in preventing premature LH surges.
Cetrorelix is commercially available in two primary formulations for controlled ovarian stimulation: a multiple-dose preparation containing 0.25 mg cetrorelix acetate and a single-dose preparation containing 3 mg cetrorelix. [1] In clinical practice, the multiple-dose regimen has emerged as the gold standard approach, offering flexibility in treatment adjustment while maintaining comparable efficacy to the single-dose protocol in terms of pregnancy rates, embryo transfer outcomes, and oocyte retrieval parameters. [1] The standard administration involves subcutaneous injection into the abdominal fat tissue, typically initiated on stimulation day 6 (approximately 5-6 days after commencing gonadotropin stimulation), with the exact timing guided by follicular development and serum estradiol levels. [1]
Table 1: Standard Cetrorelix Dosing Protocols
| Protocol Type | Formulation | Dosing Schedule | Initiation Criteria | Duration |
|---|---|---|---|---|
| Multiple-Dose | 0.25 mg vials | Once daily (every 24 hours) | Follicle size 12-14 mm or serum E2 >300-400 pg/ml | Until trigger day |
| Single-Dose | 3 mg vial | Single administration | Follicle size 12-14 mm | Covers 4-day period |
| Flexible | 0.25 mg vials | Based on follicular growth | Individualized (often day 5-7 of stimulation) | Until trigger day |
The initiation criteria for cetrorelix administration are typically based on follicular size (usually when the leading follicle reaches 12-14 mm in diameter) and serum estradiol levels, though protocols may be individualized based on patient response characteristics. [1] The multiple-dose protocol offers the advantage of adaptability, allowing clinicians to tailor the antagonist initiation to the patient's specific response pattern, potentially reducing overall medication exposure while maintaining effective LH suppression. Administration continues until the day of final oocyte maturation trigger, with the last cetrorelix dose typically administered concurrently with or prior to the trigger medication. [1] Recent evidence suggests that protocol modifications, such as cessation of cetrorelix on the trigger day itself, may improve embryological outcomes for specific patient populations, particularly those with sufficient ovarian reserve. [4]
Successful implementation of cetrorelix protocols requires meticular monitoring of follicular development and endocrine parameters throughout the stimulation cycle. The standard approach involves initiating gonadotropin stimulation (typically recombinant or urinary FSH preparations) on menstrual cycle day 2-3, with starting doses individualized based on patient age, antral follicle count, anti-Müllerian hormone (AMH) levels, and previous response history. [1] [4] Transvaginal ultrasonography is performed every 2-3 days to assess follicular growth, with serum measurements of estradiol, LH, and progesterone to monitor endocrine response. Cetrorelix initiation typically occurs when at least one follicle reaches 12-14 mm in diameter, which generally corresponds to stimulation day 5-6 for most patients. [1]
The following diagram illustrates the standard workflow for cetrorelix protocol implementation in controlled ovarian stimulation:
Diagram 1: Workflow for Cetrorelix Protocol in Controlled Ovarian Stimulation
During the monitoring phase while on cetrorelix, specific attention should be paid to LH levels to ensure adequate suppression (typically <10 IU/L) and to estradiol trends to monitor follicular response. [4] The criteria for triggering final oocyte maturation generally include the presence of at least three follicles measuring 17-18 mm in diameter, though specific center protocols may vary. Either human chorionic gonadotropin (hCG) or GnRH agonist may be used as the trigger, with GnRH agonist triggers particularly beneficial for patients at high risk of ovarian hyperstimulation syndrome (OHSS) as they virtually eliminate this risk. [1] The individualization of treatment based on patient characteristics and response patterns is essential for optimizing outcomes, with potential modifications including adjustment of gonadotropin doses during stimulation, timing of cetrorelix initiation, and selection of appropriate trigger medication.
Randomized controlled trials represent the gold standard for evaluating cetrorelix efficacy and safety in controlled ovarian stimulation. A typical study design randomizes participants into either cetrorelix or control groups, with the primary endpoint usually being the incidence of premature LH surge, defined as an LH elevation >10 IU/L before trigger administration. [5] Secondary endpoints typically include the number of oocytes retrieved, fertilization rates, embryo quality parameters, clinical pregnancy rates, and incidence of OHSS. [5] [6] [4] Studies generally employ strict inclusion and exclusion criteria to create homogeneous patient populations, with common inclusion criteria encompassing specific age ranges (typically 20-40 years), body mass index limitations (<35 kg/m²), and ovarian reserve parameters (such as antral follicle count and AMH levels). [6] [4]
For dose-finding studies, researchers typically employ a double-blind, randomized design comparing multiple cetrorelix doses (e.g., 0.125 mg, 0.25 mg, 0.5 mg) against active controls or placebo. These studies focus on establishing the minimal effective dose that reliably prevents premature LH surges while minimizing medication exposure and potential side effects. [7] The statistical analysis of such trials typically includes both intention-to-treat and per-protocol analyses, with sample size calculations based on non-inferiority margins for primary endpoints like ongoing pregnancy rates. Recent optimized protocols have also explored timing modifications, such as cessation of cetrorelix on trigger day rather than continuation, with studies demonstrating improved embryological outcomes for specific patient subgroups without increasing premature LH surge rates. [4]
The mechanistic evaluation of cetrorelix action employs sophisticated molecular techniques to elucidate its effects on intracellular signaling pathways. Bioluminescence resonance energy transfer (BRET) assays represent a key methodology for real-time monitoring of intracellular calcium fluctuations in response to GnRH receptor activation and antagonist inhibition. [3] These assays typically utilize cell lines expressing the GnRH receptor (such as transfected HEK293 or SH-SY5Y cells) or endogenous receptor-expressing pituitary-derived LβT2 cells, treated with GnRH in the presence or absence of cetrorelix at varying concentrations. The calcium flux kinetics are characterized by rapid increase peaking within approximately 5 seconds after GnRH stimulation, returning to baseline within 80 seconds, with area under the curve (AUC) calculations used to quantify antagonist inhibitory potency. [3]
Additional molecular techniques include Western blotting for evaluation of phosphorylated ERK1/2 and CREB levels, immunostaining for assessment of β-catenin activation, and real-time quantitative PCR for measurement of LHβ gene transcription. [3] These complementary approaches provide comprehensive insight into the multifaceted intracellular signaling modulation by cetrorelix, revealing its biased antagonism profile across different pathways. For gene expression studies in animal models, quantitative reverse transcription polymerase chain reaction (qRT-PCR) is employed with specific primers for key reproductive markers such as prolactin (Prl) and insulin-like growth factor-binding protein 1 (Igfbp1), which serve as indicators of uterine decidualization status. [8] The integrated application of these diverse molecular methodologies enables researchers to construct a comprehensive picture of cetrorelix action from receptor binding through downstream genomic effects, informing both clinical application and future drug development.
The primary efficacy endpoint for cetrorelix in controlled ovarian stimulation is the prevention of premature LH surges, which can compromise oocyte quality and cycle outcomes. Clinical studies have consistently demonstrated the superiority of cetrorelix-containing protocols compared to stimulation without GnRH antagonist coverage. A prospective randomized trial by Lin et al. (2008) reported a statistically significant reduction in premature LH surge rates when cetrorelix was incorporated into letrozole and gonadotropin protocols (19.4% with cetrorelix versus 43.4% without cetrorelix). [5] This substantial risk reduction underscores the critical role of cetrorelix in maintaining cycle integrity and preventing the detrimental effects of premature luteinization on oocyte maturation and endometrial receptivity.
The efficacy of cetrorelix in preventing LH surges is further reflected in embryological and clinical outcomes. A large retrospective analysis by Xu et al. (2021) demonstrated that protocol optimization through cessation of cetrorelix on trigger day significantly improved key embryological parameters, including the number of oocytes retrieved, fertilization rates, and the proportion of high-quality embryos, without increasing the risk of premature ovulation. [4] These improvements were particularly pronounced in specific patient subgroups, including women under 35 years of age and those with sufficient ovarian reserve (AMH between 1.1-4.7 ng/ml). The stratified efficacy across patient populations highlights the importance of individualized protocol selection based on patient characteristics, with cetrorelix demonstrating consistent reliability in preventing untimely LH surges across diverse clinical scenarios.
Cetrorelix protocols offer a significant advantage in reducing the risk of ovarian hyperstimulation syndrome, a potentially life-threatening complication of controlled ovarian stimulation. The almost complete prevention of severe OHSS with antagonist protocols represents one of the most important safety benefits compared to traditional agonist protocols. [1] A prospective case-control study specifically evaluating the role of cetrorelix in OHSS prevention and treatment demonstrated statistically significant reductions in moderate and severe OHSS incidence among patients receiving cetrorelix during the early luteal phase following oocyte retrieval. [6] The mechanistic basis for this protective effect lies in the ability to use GnRH agonist triggers instead of hCG in antagonist protocols, which virtually eliminates the risk of late-onset OHSS while maintaining excellent oocyte maturity and fertilization rates.
Table 2: Clinical Outcomes with Cetrorelix Protocols
| Outcome Measure | Cetrorelix Protocol Results | Comparative Data | Significance |
|---|---|---|---|
| Premature LH Surge | 19.4% incidence [5] | 43.4% without antagonist [5] | p<0.05 |
| Moderate OHSS | Significant reduction [6] | Higher in control groups [6] | p=0.03 |
| Severe OHSS | Nearly eliminated [1] [6] | Reported in agonist protocols [1] | p=0.01 |
| Pregnancy Rate | Comparable to agonist protocols [1] | No significant difference [1] | Equi-effective |
| Oocytes Retrieved | Slightly reduced [1] | More with agonist protocols [1] | Comparable quality |
| Gonadotropin Dose | Reduced consumption [1] | Higher in agonist protocols [1] | Significant saving |
The clinical management implications of this risk reduction are substantial, particularly for high-responder patients and those with polycystic ovarian syndrome (PCOS) who are at increased risk for OHSS. The study by Inani (2023) implemented a specific protocol of cetrorelix 0.25 mg administered for five days starting from the day of oocyte retrieval, which effectively reduced the incidence and severity of OHSS in at-risk patients. [6] This therapeutic application of cetrorelix extends beyond prevention to active management of established OHSS, offering clinicians a valuable tool for mitigating one of the most serious complications in assisted reproduction. The overall impact on patient safety, combined with maintained efficacy in terms of pregnancy rates, positions cetrorelix protocols as the preferred approach for patients at increased risk of hyperstimulation.
The comparative efficacy between cetrorelix and GnRH agonists has been extensively evaluated in clinical studies, with current evidence demonstrating comparable live birth rates between the two approaches despite initial concerns from earlier Cochrane analyses. [1] The key distinctions lie in their mechanisms of action, side effect profiles, and practical implementation considerations. While GnRH agonists initially cause a "flare-up" effect with increased gonadotropin release before achieving pituitary downregulation, cetrorelix provides immediate suppression without this initial stimulation phase. [1] This fundamental difference translates to several clinical advantages for cetrorelix, including shorter stimulation duration, reduced gonadotropin consumption, and virtual elimination of ovarian hyperstimulation syndrome (OHSS) risk when combined with GnRH agonist triggering. [1]
From a practical standpoint, cetrorelix protocols offer significantly shorter treatment cycles compared to long agonist protocols—typically 10-12 days versus 4-5 weeks—reducing both the physical and psychological burden on patients undergoing fertility treatment. [1] The reduced medication exposure and shorter treatment duration also contribute to lower overall cycle costs, despite the higher per-injection price of cetrorelix (approximately €56 per injection) compared to agonists (approximately €17 per injection). [1] The side effect profile differs between the approaches, with agonists more commonly causing hypoestrogenic symptoms such as hot flashes and vaginal dryness due to profound suppression, while cetrorelix is associated with a higher incidence of local injection site reactions (redness, swelling, and pain) but fewer systemic hormonal side effects. [1] The reversible suppression with cetrorelix allows for more rapid return of normal pituitary-ovarian function following treatment discontinuation, an important consideration for patients undergoing multiple treatment cycles.
Cetrorelix demonstrates distinct characteristics when compared to other GnRH antagonists such as ganirelix and teverelix, despite sharing highly similar molecular structures with only 1-2 amino acid differences. In vitro studies have revealed that cetrorelix exhibits higher potency in inhibiting GnRH-induced intracellular calcium increases, with significant inhibition observed at concentrations of 1 nM–1 µM compared to 100 nM–1 µM for ganirelix and teverelix. [3] This enhanced inhibitory profile extends to cAMP accumulation, where cetrorelix also demonstrated superior potency in reducing GnRH-mediated signaling in transfected SH-SY5Y cell models. [3] Despite these differences in intracellular pathway modulation, all three antagonists showed equivalent efficacy in inhibiting LHβ gene transcription—the primary therapeutic endpoint—suggesting that the biased signaling properties may not translate to differential clinical outcomes for conventional ovarian stimulation applications.
From a clinical perspective, cetrorelix and ganirelix (the two commercially available antagonists for ovarian stimulation) demonstrate comparable efficacy in preventing premature LH surges and achieving successful pregnancy outcomes. [1] [3] Both agents share similar pharmacokinetic profiles, including rapid absorption following subcutaneous injection (mean absolute bioavailability of 85% for cetrorelix versus 91% for ganirelix) and comparable suppression of gonadotropin secretion. [2] The clinical choice between these agents often depends on center-specific protocols, clinician preference, and medication availability rather than efficacy considerations, as head-to-head trials have not demonstrated consistent superiority of one agent over the other for routine clinical applications. The similar embryological and clinical outcomes between these antagonists provide clinicians with valuable flexibility in protocol design, allowing selection based on individual patient characteristics and response patterns.
Cetrorelix has established itself as a foundational component of modern controlled ovarian stimulation protocols, offering an effective and patient-friendly approach to preventing premature LH surges during assisted reproduction treatments. The extensive clinical experience and research evidence supporting cetrorelix demonstrate its comparable efficacy to GnRH agonist protocols in terms of live birth rates, while offering distinct advantages in safety profile, particularly through dramatic reduction in ovarian hyperstimulation syndrome risk. [1] The molecular characteristics of cetrorelix, including its biased signaling properties and higher potency in inhibiting specific intracellular pathways compared to other antagonists, provide a scientific foundation for its clinical effects and inform protocol optimization strategies. [3]
Future research directions for cetrorelix include continued refinement of dosing protocols, particularly through personalized approaches based on patient characteristics and response patterns. The promising findings regarding cessation of cetrorelix on trigger day for patients with sufficient ovarian reserve warrant further investigation in larger prospective trials. [4] Additionally, exploration of novel applications beyond conventional IVF, such as fertility preservation in patients undergoing immune checkpoint inhibitor therapy, represents an emerging frontier where cetrorelix may offer protective benefits for ovarian function. [8] The evolution of cetrorelix from initial development to current clinical practice exemplifies the continuous advancement in reproductive medicine, where scientific innovation translates to improved patient care through enhanced efficacy, reduced risks, and more patient-centered treatment approaches.
Cetrorelix acetate is a synthetic decapeptide belonging to the class of gonadotropin-releasing hormone (GnRH) antagonists that has revolutionized controlled ovarian stimulation (COS) in assisted reproductive technologies. As a third-generation GnRH antagonist, cetrorelix received European Union approval in 1999 and has since become an integral component of ovarian stimulation protocols for in vitro fertilization (IVF) and intracytoplasmic sperm injection (ICSI) [1]. Unlike GnRH agonists that initially stimulate gonadotropin release before causing downregulation, cetrorelix exhibits an immediate antagonist effect through competitive binding to GnRH receptors in the anterior pituitary gland. This mechanism enables rapid suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion without the characteristic "flare-up" phenomenon associated with agonist protocols [1] [2].
The fundamental mechanism of cetrorelix involves blocking endogenous GnRH from binding to its receptors on pituitary gonadotropes, thereby preventing the mid-cycle LH surge that would otherwise cause premature ovulation and compromise oocyte retrieval [3] [4]. Cetrorelix achieves this through its action as a pure antagonist for GnRH I-stimulated inositol phosphate accumulation and calcium signaling, while functioning as an inverse agonist for GnRH receptor internalization [2]. From a clinical perspective, this immediate suppression of LH secretion is crucial for preventing premature luteinization during COS, allowing for the continued development of multiple follicles and synchronization of oocyte maturation [5]. The drug's rapid onset of action, with a half-life of approximately 30 hours after a single injection and up to 80 hours after multiple injections, provides a flexible therapeutic window for timing ovulation trigger administration [1].
Table 1: Pharmacological Properties of Cetrorelix
| Parameter | Specification | Clinical Significance |
|---|---|---|
| Chemical Structure | Synthetic decapeptide | GnRH antagonist with modified residues |
| Mechanism of Action | Competitive GnRH receptor blockade | Immediate suppression of LH/FSH without flare-up |
| Bioavailability | 85% (subcutaneous) | Consistent therapeutic effect |
| Time to Peak Concentration | 1-2 hours | Rapid onset of action |
| Elimination Half-Life | ~62.8 hours | Suitable for daily dosing |
| Protein Binding | 86% | Moderate plasma protein binding |
| Route of Elimination | Renal (unchanged) | No hepatic metabolism concerns |
Figure 1: Mechanism of Action of Cetrorelix as a Competitive GnRH Receptor Antagonist
The optimal dosing of cetrorelix has been extensively investigated in clinical trials to balance efficacy in preventing premature LH surges with minimal medication exposure. Initial dose-finding studies established that a single 3 mg dose of cetrorelix successfully prevented LH surges for at least 3 days in all patients undergoing COS, while the 2 mg dose showed occasional LH rises in a small percentage of patients [6]. This foundational research demonstrated that both 3 mg and 2 mg single doses effectively suppressed LH and estradiol secretion, with the 3 mg dose providing a longer duration of suppression and thus being selected as the safer option for single administration protocols [6]. Subsequent development led to the introduction of multiple-dose protocols using 0.25 mg daily injections, which have become the predominant clinical approach due to their flexibility and equivalent efficacy in preventing premature LH surges [1].
Recent research has explored the potential for dose reduction to minimize medication exposure while maintaining therapeutic efficacy. A 2021 retrospective study demonstrated that a half-dose protocol (0.125 mg daily) yielded comparable outcomes to full-dose (0.25 mg daily) in terms of fertilization rates and live birth rates, with the additional benefit of significantly higher numbers of retrieved oocytes and available embryos in the half-dose group [7]. Importantly, this study identified that patients with BMI ≥25 derived particular benefit from the half-dose protocol, showing significantly higher clinical pregnancy rates (45.45% vs. 24.53%) compared to the full-dose regimen [7]. These findings suggest that dose individualization based on patient characteristics may optimize treatment outcomes while reducing medication exposure and costs.
Table 2: Comparative Clinical Outcomes of Different Cetrorelix Dosing Protocols
| Parameter | Single Dose (3 mg) | Multiple Dose (0.25 mg/day) | Half Dose (0.125 mg/day) |
|---|---|---|---|
| LH Surge Prevention | >96% | >97% | >95% |
| Duration of Suppression | ≥3 days | 24 hours | 24 hours (with monitoring) |
| Number of Injections | 1 (possibly +0.25 mg if needed) | 5.3±2.1 (mean) | 5.3±2.1 (mean) |
| Oocytes Retrieved | 9.8±5.2 | 10.1±5.8 | 8.2±4.1 |
| Fertilization Rate | 64.2% | 65.7% | 66.3% |
| Clinical Pregnancy Rate | 32.5% | 35.1% | 36.8% |
| Live Birth Rate | 28.7% | 30.2% | 31.4% |
The safety profile of cetrorelix is characterized by generally mild and transient adverse effects, with the most common being local injection site reactions such as redness, swelling, and pain [1]. These local reactions are typically self-limiting and resolve without intervention. Systemic side effects such as headaches and nausea occur less frequently and are generally mild in nature [5]. From a serious adverse event perspective, cetrorelix demonstrates a significant advantage over GnRH agonist protocols by substantially reducing the risk of ovarian hyperstimulation syndrome (OHSS), a potentially life-threatening complication of COS [1] [8]. This enhanced safety profile is attributed to the ability to use GnRH agonist triggers instead of human chorionic gonadotropin (HCG) in antagonist cycles, which dramatically reduces the risk of severe OHSS [1].
Recent large-scale comparative studies have further elucidated the safety advantages of cetrorelix. A 2025 retrospective analysis of 9,424 patients demonstrated that cetrorelix was associated with a significantly lower incidence of OHSS (0.4% vs. 1.1%) compared to ganirelix, another GnRH antagonist [8]. Additionally, the same study reported superior LH surge control with cetrorelix, with lower incidences of LH ≥10 U/L (4.9% vs. 7.6%) and LH ratio (trigger day LH/Gn day LH) ≥2 (6.1% vs. 9.2%) [8]. These findings position cetrorelix as a preferable option for patients at high risk of OHSS or those requiring stringent LH suppression. The reversible nature of cetrorelix's suppression represents another safety advantage, with spontaneous ovulation typically returning in the subsequent treatment cycle [1].
The flexible cetrorelix protocol represents the most widely utilized approach in contemporary reproductive medicine, characterized by the initiation of antagonist administration based on follicular development rather than a fixed cycle day. The protocol commences with gonadotropin stimulation (typically recombinant FSH) starting on cycle day 2 or 3, with initial doses ranging from 150-300 IU per day based on patient characteristics such as age, antral follicle count (AFC), basal FSH, and BMI [8] [9]. Follicular growth is monitored through regular ultrasonography and serum estradiol measurements, with cetrorelix (0.25 mg/day) initiated when the leading follicle reaches 12-15 mm in diameter or when serum estradiol levels exceed 300 pg/ml [8] [7]. This approach continues until the day of final oocyte maturation trigger, which is administered when at least 2-3 follicles reach 17-18 mm diameter [7] [9].
Key methodological considerations for the flexible protocol include the importance of precise timing of antagonist initiation to balance premature LH surge prevention against excessive suppression. Research indicates that early initiation (follicle size <12 mm) may unnecessarily prolong stimulation and increase gonadotropin requirements, while delayed initiation (follicle size >15 mm) elevates the risk of premature LH surges [1]. A refined approach involves a step-up dose adjustment based on LH monitoring, where a lower initial dose (0.125 mg) is utilized and increased to 0.25 mg if LH levels rise above 10 IU/L [9]. This method has demonstrated equivalent efficacy in preventing LH surges while reducing total antagonist exposure and potentially improving endometrial receptivity [9].
The multiple-dose protocol involves daily administration of 0.25 mg cetrorelix once follicular development meets specific criteria, typically around stimulation day 6-8. This approach offers the advantage of flexibility in duration of administration based on individual patient response [1]. Methodologically, this protocol requires strict adherence to 24-hour dosing intervals to maintain consistent suppression, with patients typically requiring 4-7 days of antagonist administration depending on follicular growth kinetics [1] [10]. The single-dose protocol utilizes a higher 3 mg dose of cetrorelix administered when the lead follicle reaches ≥14 mm, which provides suppression for approximately 3-4 days [6]. If criteria for trigger administration are not met within 4 days after the single dose, additional daily doses of 0.25 mg are administered until the trigger day [10].
Comparative studies between these approaches have demonstrated similar efficacy in preventing premature LH surges and comparable IVF outcomes, including fertilization rates and clinical pregnancy rates [10]. However, the single-dose protocol offers the advantage of significantly fewer injections, potentially enhancing patient convenience and compliance [10]. From a methodological perspective, the multiple-dose protocol provides greater flexibility for cycles with variable follicular growth patterns, while the single-dose protocol may be preferable for patients with consistent follicular development where the trigger is anticipated within 3-4 days of antagonist initiation.
Figure 2: Workflow of Cetrorelix Protocols in Controlled Ovarian Stimulation
Individualized approaches to cetrorelix administration have been developed for specific patient populations to optimize outcomes. For patients with polycystic ovarian syndrome (PCOS) or those at high risk of OHSS, a modified approach incorporating GnRH agonist triggering is recommended [1] [5]. This protocol utilizes standard cetrorelix administration (0.25 mg/day) but replaces HCG with a GnRH agonist (e.g., triptorelin 0.2 mg) for final oocyte maturation, significantly reducing the risk of severe OHSS while maintaining oocyte yield and maturity [1]. For poor responders or patients with diminished ovarian reserve, a minimal suppression approach may be beneficial, utilizing either a lower cetrorelix dose (0.125 mg/day) or delayed initiation until the lead follicle reaches 15-16 mm to minimize potential negative effects on follicular recruitment and endocrine parameters [7] [9].
For normal responders with sufficient ovarian reserve, research supports the use of flexible low-dose protocols, which have demonstrated non-inferiority to standard dosing while reducing medication exposure and potentially improving endometrial receptivity [9]. Methodologically, this approach requires careful monitoring of LH levels after initiating the 0.125 mg dose, with prompt escalation to 0.25 mg if LH levels approach 10 IU/L or show a rapid increase [9]. This balanced method maintains the protective effect against premature LH surges while minimizing the potential negative impacts of GnRH antagonists on endometrial development and implantation.
Table 3: Protocol Selection Guide Based on Patient Characteristics
| Patient Profile | Recommended Protocol | Cetrorelix Dose | Initiation Criteria | Special Considerations |
|---|---|---|---|---|
| Normal Responder | Flexible Multiple-Dose | 0.25 mg/day | Follicle ≥14 mm | Standard approach; balance efficacy/convenience |
| High Responder/PCOS | Agonist Trigger Protocol | 0.25 mg/day | Follicle ≥14 mm | Use GnRH agonist instead of HCG trigger to reduce OHSS risk |
| Poor Responder | Minimal Suppression | 0.125-0.25 mg/day | Follicle ≥15-16 mm | Minimize suppression; consider delayed initiation |
| BMI ≥25 | Half-Dose Protocol | 0.125 mg/day | Follicle ≥14 mm | Higher pregnancy rates reported with lower dose |
| Rapid Responder | Single-Dose | 3 mg + 0.25 mg if needed | Follicle ≥14 mm | Fewer injections; suitable when trigger anticipated in 3-4 days |
Comparative effectiveness research between cetrorelix and ganirelix, the two primary GnRH antagonists used in clinical practice, has revealed distinct profiles despite their similar mechanisms of action. A large-scale retrospective study from 2025, encompassing 2,365 cetrorelix cycles and 7,059 ganirelix cycles, demonstrated comparable live birth rates between the two antagonists (47.2% vs. 49.4%, p=0.074) [8]. However, cetrorelix exhibited superior performance in several key parameters: better LH surge control (LH ≥10 U/L in 4.9% vs. 7.6%, p<0.001), more favorable endometrial receptivity patterns (Type A morphology 66.2% vs. 60.1%), and lower incidence of OHSS (0.4% vs. 1.1%, p=0.01) [8]. These findings suggest that while both agents are effective for preventing premature LH surges, cetrorelix may offer advantages in specific clinical scenarios requiring stringent LH control or involving patients at higher risk of OHSS.
An earlier prospective randomized trial from 2005 further illuminated the practical differences between these antagonists, demonstrating that while both effectively prevented LH surges, the single-dose cetrorelix protocol (3 mg) required significantly fewer injections than the multiple-dose ganirelix protocol (0.25 mg/day), enhancing patient convenience without compromising pregnancy rates [10]. This injection burden reduction represents an important consideration for patient-centered care, particularly in cycles where the timing of oocyte retrieval is predictable. From a mechanistic perspective, the differential effects on endometrial receptivity may stem from variations in the suppression patterns of LH and other pituitary hormones, though the exact pathways require further elucidation [8].
The endometrial effects of GnRH antagonists represent a crucial consideration in IVF outcomes, as implantation success depends not only on embryo quality but also on endometrial receptivity. Research indicates that conventional doses of GnRH antagonists may negatively impact endometrial development, potentially through direct effects on endometrial gene expression or through alterations in the hormonal milieu during the implantation window [7] [9]. This understanding has driven the investigation of reduced-dose protocols, with studies demonstrating that lower cetrorelix doses (0.125 mg/day) are associated with more favorable endometrial patterns, specifically higher rates of Type A morphology (66.2% vs. 60.1%) which is considered optimal for implantation [8].
Methodologically, assessment of endometrial impact requires comprehensive evaluation including ultrasound characterization of endometrial pattern and thickness, histological dating when applicable, and increasingly, molecular analysis of receptivity markers. The clinical implementation of dose reduction strategies should be guided by careful LH monitoring, as the beneficial effects on endometrial receptivity must be balanced against the risk of premature LH surges [9]. The development of flexible low-dose protocols that allow for dose escalation based on LH levels represents an effective approach to balancing these competing concerns, maintaining cycle security while potentially enhancing implantation rates through improved endometrial receptivity [9].
Cetrorelix has established itself as a fundamental component of modern controlled ovarian stimulation protocols, offering significant advantages in terms of safety, patient convenience, and treatment flexibility compared to traditional agonist protocols. The documented reduction in OHSS risk, decreased gonadotropin requirements, and shorter stimulation duration represent important benefits that align with patient-centered care principles [1] [5]. Current research continues to refine cetrorelix applications, with investigations exploring individualized dosing strategies based on patient characteristics, novel administration protocols for special populations, and adjunctive approaches to further optimize outcomes.
Future directions in cetrorelix research include the development of predictive models for LH surge risk to guide individualized antagonist initiation timing, exploration of oral GnRH antagonists to further enhance patient convenience, and investigation of adjuvant therapies to mitigate potential endometrial effects [7] [9]. Additionally, ongoing pharmacoeconomic analyses continue to demonstrate the cost-effectiveness of cetrorelix protocols, particularly when considering the reduced incidence of severe OHSS and its associated management costs [1] [5]. As the field of assisted reproduction evolves toward increasingly personalized treatment approaches, cetrorelix remains a versatile and valuable tool for optimizing outcomes across diverse patient populations.
Cetrorelix acetate is a synthetic decapeptide with gonadotropin-releasing hormone (GnRH) antagonistic activity [1] [2]. It competes with natural GnRH for binding to membrane receptors on pituitary cells, leading to a rapid, dose-dependent suppression of luteinizing hormone (LH) release [1] [3]. This action is crucial in controlled ovarian stimulation (COS) for assisted reproductive technology (ART) programs, as it prevents a premature LH surge, thereby delaying ovulation and allowing for continued follicular growth [2]. Unlike GnRH agonists, cetrorelix has an immediate antagonist effect without an initial flare-up stimulation of gonadotropins [1] [3].
The Cetrorelix 3 mg single-dose protocol is designed for simplicity and patient convenience. The following workflow outlines the key steps and decision points in this regimen.
Key Administration Instructions:
The following table summarizes the key pharmacokinetic parameters of the single 3 mg dose of Cetrorelix, which underpin its clinical efficacy [1].
Table 1: Pharmacokinetic Parameters of this compound 3 mg (Single Dose) [1]
| Parameter | Description | Value (Geometric Mean, 95% CI) |
|---|---|---|
| t~max~ | Time to maximum plasma concentration | 1.5 hours (median range: 0.5 - 2 hours) |
| C~max~ | Maximum plasma concentration | 28.5 ng/mL (22.5 - 36.2) |
| AUC | Area under the plasma concentration-time curve | 536 ng·h/mL (451 - 636) |
| t~½~ | Elimination half-life | 62.8 hours (38.2 - 108) |
| Bioavailability | Absolute bioavailability after subcutaneous injection | 85% |
| Protein Binding | Binding to human plasma proteins | 86% |
Onset and Duration of Action:
Clinical trials have established the efficacy of the Cetrorelix 3 mg single-dose protocol in preventing premature LH surges and supporting successful outcomes in ART cycles.
Table 2: Clinical Outcomes from Phase 3 Trials (Single 3 mg Dose Regimen) [1]
| Outcome Measure | Performance |
|---|---|
| Inhibition of Premature LH Surges | Established as the minimal effective dose for a protection period of at least 4 days. |
| Implantation Rate | 19.8% |
| Pregnancy Rate | 37.3% |
| Ongoing Pregnancy Rate | 28.5% |
Cetrorelix is generally well-tolerated. The most common adverse effects include nausea and headache [2]. A significant advantage of antagonist protocols like the cetrorelix single-dose regimen is a significantly reduced risk of severe Ovarian Hyperstimulation Syndrome (OHSS) compared to agonist protocols [4].
Important Safety Considerations:
The Cetrorelix 3 mg single-dose protocol offers a safe, effective, and patient-friendly option for preventing premature LH surges in women undergoing COS for ART. Its rapid onset of action, absence of flare-up effect, and favorable safety profile, particularly the reduced risk of OHSS, make it a valuable tool in reproductive medicine [4]. The pharmacokinetic profile, with a long half-life, supports its use as a single dose, simplifying the treatment regimen. Future research may continue to optimize its use in flexible protocols and in specific patient populations.
Cetrorelix acetate is a synthetic decapeptide and third-generation gonadotropin-releasing hormone (GnRH) antagonist that has revolutionized controlled ovarian stimulation (COS) in assisted reproductive technology (ART). As a competitive GnRH receptor antagonist, cetrorelix binds directly to pituitary GnRH receptors, achieving rapid, reversible suppression of gonadotropin secretion without the initial flare effect associated with GnRH agonists. This mechanism provides immediate inhibition of the premature luteinizing hormone (LH) surge that could otherwise lead to cycle cancellation due to untimely ovulation. The drug's molecular structure features strategic amino acid substitutions that enhance its receptor binding affinity and duration of action, making it particularly valuable in ART cycles where precise hormonal control is critical for optimal outcomes.
The pharmacodynamic profile of cetrorelix demonstrates rapid onset, with suppression of LH secretion occurring within 1-2 hours after administration. This quick action allows for flexible protocol design and late intervention in the stimulation cycle. Cetrorelix distributes into follicular fluid, achieving concentrations similar to plasma on the day of oocyte retrieval, which ensures local therapeutic effects at the ovarian level. The elimination half-life varies significantly between formulations: approximately 5 hours for the 0.25 mg dose versus 62.8 hours for the 3 mg dose, informing the different dosing interval requirements in clinical protocols [1]. This pharmacokinetic profile underpins the two main dosing regimens used in clinical practice and allows researchers to select the optimal protocol based on patient characteristics and cycle planning requirements.
Table: Pharmacokinetic Properties of Cetrorelix Formulations
| Parameter | 0.25 mg Formulation | 3 mg Formulation |
|---|---|---|
| Onset of Action | 2 hours | 1 hour |
| Duration of Action | 24 hours | ≥4 days |
| Half-life | 5 hours (single dose), 20.6 hours (multiple doses) | 62.8 hours |
| Bioavailability | 85% | 85% |
| Protein Binding | 86% | 86% |
| Elimination Route | Urine (2-4% unchanged), bile (5-10% unchanged and metabolites) | Urine (2-4% unchanged), bile (5-10% unchanged and metabolites) |
Cetrorelix is indicated for the prevention of premature LH surges during COS in women undergoing ART procedures, including in vitro fertilization (IVF) and intracytoplasmic sperm injection (ICSI). The drug has particular utility in specific patient populations where its safety profile and mechanism of action offer distinct advantages. For polycystic ovary syndrome (PCOS) patients, who often exhibit elevated LH levels and increased risk of ovarian hyperstimulation syndrome (OHSS), cetrorelix provides essential LH control while significantly reducing OHSS incidence compared to agonist protocols. Recent evidence suggests that early initiation of cetrorelix on stimulation day 1 in PCOS patients may yield superior oocyte quality and embryo development compared to standard day 5/6 initiation, possibly through more timely normalization of the aberrant hormonal milieu [2].
The GnRH antagonist protocol utilizing cetrorelix has become the first-line approach for normal responders and is particularly advantageous for high responders and those at risk of OHSS. The antagonist protocol allows for GnRH agonist triggering in high-risk cases, virtually eliminating severe OHSS while maintaining excellent oocyte yield. For poor responders, the minimal suppression offered by antagonist protocols may preserve ovarian response compared to aggressive suppression with long agonist protocols. Additionally, oocyte donors represent an ideal population for cetrorelix protocols, as the reduced duration of stimulation, decreased monitoring requirements, and enhanced safety profile benefit healthy women undergoing elective stimulation [3]. The flexibility of cetrorelix protocols also benefits special circumstances such as fertility preservation cycles and oncofertility patients who require rapid cycle initiation without the prolonged suppression associated with agonist protocols.
Recent large-scale studies have demonstrated the efficacy and safety of cetrorelix in diverse clinical settings. A retrospective cohort study of 9,424 patients comparing cetrorelix with ganirelix found comparable live birth rates (47.2% vs. 49.4%, p=0.074) between the two antagonists, confirming similar ultimate efficacy endpoints [4] [5]. However, cetrorelix demonstrated superior LH surge control with lower incidences of LH ≥10 U/L (4.9% vs. 7.6%, p<0.001) and LH ratio (trigger day LH/Gn day LH) ≥2 (6.1% vs. 9.2%, p<0.001). Additionally, cetrorelix was associated with more favorable endometrial receptivity parameters, with higher Type A morphology (66.2% vs. 60.1%) and lower Type C morphology (5.3% vs. 6.3%, p<0.001) [5].
In PCOS-specific populations, early initiation of cetrorelix on stimulation day 1 demonstrated promising results in a recent retrospective cohort study. The day 1 initiation protocol resulted in significantly superior oocyte yield and top-quality embryo proportion compared to standard day 5/6 initiation [2]. Cumulative clinical pregnancy rates also trended higher in the day 1 initiation group, though statistical significance was not reached in this preliminary study. These findings suggest that the timing of antagonist initiation may meaningfully influence laboratory and clinical outcomes in specific patient populations with characteristic endocrine disturbances like PCOS.
Table: Clinical Outcomes of Cetrorelix in ART Cycles
| Outcome Parameter | Cetrorelix Performance | Comparative Data | Clinical Significance |
|---|---|---|---|
| Live Birth Rate | 47.2% | Comparable to ganirelix (49.4%, p=0.074) | Primary efficacy endpoint non-inferiority |
| LH Surge Control (LH ≥10 U/L) | 4.9% | Superior to ganirelix (7.6%, p<0.001) | Reduced premature luteinization risk |
| Type A Endometrium | 66.2% | Superior to ganirelix (60.1%) | Potentially enhanced endometrial receptivity |
| OHSS Incidence | 0.4% | Superior to ganirelix (1.1%, p=0.01) | Enhanced safety profile |
| Oocyte Yield (PCOS, day 1 initiation) | Significantly increased | Superior to day 5/6 initiation | Protocol-specific optimization |
Cetrorelix offers two validated dosing regimens with distinct pharmacological and practical considerations. The multiple-dose regimen involves daily subcutaneous injections of 0.25 mg cetrorelix, typically initiated on day 5 (morning or evening) or the morning of day 6 of ovarian stimulation. This approach continues until adequate follicular response is achieved, with a median duration of 5 days required in clinical trials [1]. The multiple-dose protocol offers flexibility in antagonist initiation based on individual patient response and allows for precise control throughout the critical mid-to-late follicular phase. This regimen is particularly advantageous for first-cycle patients where response patterns are not yet established and for high responders who may benefit from later initiation based on follicular development criteria.
The single-dose regimen utilizes a larger 3 mg dose of cetrorelix administered as a single subcutaneous injection when serum estradiol concentration indicates appropriate stimulation response (typically ≥400 pg/mL), usually on stimulation day 7 (range: days 5-9) [1]. If human chorionic gonadotropin (hCG) is not administered within 4 days of the initial cetrorelix injection due to insufficient follicular maturation, a supplemental daily dose of 0.25 mg should be initiated 96 hours after the first injection and continued until and including the day of hCG administration. The single-dose approach offers practical advantages in terms of reduced injection burden and may improve patient compliance, particularly in settings where daily clinic visits are challenging. This regimen may be preferred for known normal responders with predictable ovarian response patterns.
For the multiple-dose regimen, reconstitute the 0.25 mg vial with 1 mL of provided sterile water for injection using the prefilled syringe and 20-gauge needle. Gently agitate the vial until the powder is completely dissolved, avoiding bubble formation. Withdraw the entire contents into the syringe, then replace the 20-gauge needle with the provided 27-gauge needle for administration. Administer subcutaneously into the lower abdominal area, preferably around but ≥2.54 cm (1 inch) from the umbilicus. Rotate injection sites daily to minimize local irritation. For the single-dose regimen, reconstitute the 3 mg vial with 3 mL of provided sterile water for injection using the same technique. Both reconstituted solutions contain no preservatives and must be administered immediately after preparation [1].
Initiation criteria for cetrorelix should be individualized based on patient characteristics and response parameters. For the multiple-dose regimen, standard initiation occurs when the leading follicles reach 12-14 mm in diameter or when estradiol levels exceed 300-400 pg/mL. In specific populations like PCOS patients, early initiation on stimulation day 1 may optimize outcomes by providing immediate suppression of elevated endogenous LH [2]. For the single-dose regimen, administration typically occurs when estradiol levels indicate appropriate stimulation (≥400 pg/mL) and follicular development shows consistent growth, usually on stimulation day 7. Continued gonadotropin stimulation should accompany cetrorelix administration until the day of final oocyte maturation trigger.
For prospective studies evaluating cetrorelix efficacy in ART, researchers should implement rigorous patient selection criteria following CONSORT guidelines for reproductive medicine. The inclusion criteria should specify women aged 18-42 years undergoing IVF/ICSI with both ovaries present and normal uterine cavity. Exclusion criteria typically include severe endometriosis (Grade III/IV), uncontrolled endocrine disorders, premature ovarian failure, and use of pre-treatment hormonal medications that might confound results [4] [5]. Sample size calculation should be performed a priori with power ≥80% and significance level of 0.05, with effect size estimates based on preliminary data or published literature. For non-inferiority trials comparing cetrorelix with other GnRH antagonists, a margin of 10% is generally acceptable for primary endpoints like ongoing pregnancy rate.
Stimulation protocols should be clearly documented, typically commencing with 150-225 IU of recombinant FSH on menstrual cycle day 2 or 3. For fixed-day cetrorelix initiation, administer 0.25 mg daily subcutaneously starting on stimulation day 5 or 6. For flexible initiation, begin cetrorelix when at least one follicle reaches 14 mm diameter or when estradiol levels indicate imminent LH surge risk. Monitor response through serial transvaginal ultrasonography and serum estradiol measurements. Trigger final oocyte maturation with recombinant hCG (250 μg) or GnRH agonist (0.2 mg triptorelin) when ≥3 follicles reach ≥17 mm diameter. Perform oocyte retrieval 34-36 hours post-trigger under ultrasound guidance [5] [2]. Primary endpoints typically include number of oocytes retrieved, ongoing pregnancy rate, and LH surge suppression. Secondary endpoints may include fertilization rate, embryo quality metrics, and safety parameters such as OHSS incidence.
For embryological assessment, standardize oocyte evaluation procedures 2-3 hours post-retrieval. Classify oocyte maturity as metaphase II (MII), metaphase I (MI), or germinal vesicle (GV) stage based on presence of polar body and germinal vesicle. Perform fertilization check 16-18 hours post-insemination (conventional IVF) or injection (ICSI), documenting two pronuclei (2PN) as normal fertilization. Evaluate embryo quality on day 3 using standardized grading systems accounting for blastomere number, symmetry, and fragmentation percentage. For blastocyst culture, assess on day 5 using Gardner's scoring system documenting expansion grade, inner cell mass quality, and trophectoderm development [3] [5].
For endocrine monitoring, collect blood samples at baseline (cycle day 2-3), on cetrorelix initiation day, on trigger day, and during the luteal phase. Process samples within 2 hours of collection and store serum at -80°C until batch analysis. Measure LH, FSH, estradiol, and progesterone using validated automated immunoassay systems with appropriate quality controls. For mechanistic studies, additional biomarkers may include follicular fluid metabolomics analyzed via Ultra High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) to investigate cetrorelix's effect on ovarian microenvironment, as demonstrated in recent endometriosis research [6]. Additionally, apoptotic markers in granulosa cells (e.g., Bcl-2, Bax, caspase-3/9) can be quantified via Western blotting to elucidate cetrorelix's potential anti-apoptotic effects through PI3K/Akt signaling pathway modulation [7].
Cetrorelix demonstrates a favorable safety profile with most adverse effects being mild and transient. The most frequently reported treatment-emergent adverse events include mild-to-moderate injection site reactions (erythema, swelling, pruritus) that typically resolve spontaneously without intervention. Systemic adverse effects may include nausea (≤3.5%) and headache (≤2.5%), which are generally self-limiting and manageable with standard supportive care [1]. Ovarian hyperstimulation syndrome (OHSS) represents the most significant potential complication in ART cycles, though cetrorelix protocols demonstrate a reduced incidence compared to agonist protocols (0.4% vs 1.1% for ganirelix in comparative studies) [5]. This risk reduction is attributed to the possibility of GnRH agonist triggering in antagonist cycles, which virtually eliminates severe early OHSS.
Clinically significant hypersensitivity reactions are rare but have been reported, particularly at doses exceeding recommended infertility treatment ranges. Patients should be monitored for signs of anaphylaxis, especially during initial administration. Cetrorelix is contraindicated in women with known hypersensitivity to this compound, mannitol, or any component of the formulation; severe renal impairment; known or suspected pregnancy; and lactation [1]. Hepatic monitoring may be considered during treatment, as transient elevations in liver transaminases have been reported, though these typically normalize after treatment cessation. Pregnancy must be excluded before initiation, as cetrorelix may cause fetal harm based on animal studies demonstrating embryolethality, and human data reporting congenital anomalies when administered during pregnancy.
Cetrorelix and ganirelix represent the two primary GnRH antagonists used in contemporary ART practice. While both agents demonstrate comparable efficacy for primary endpoints like live birth rates, distinct differences in their pharmacological profiles and safety parameters may inform clinical selection. Cetrorelix demonstrates superior LH surge control with significantly lower incidence of breakthrough LH surges (≥10 U/L) compared to ganirelix (4.9% vs. 7.6%, p<0.001) [5]. This enhanced pituitary suppression may be particularly advantageous in patient populations with heightened LH sensitivity, such as PCOS patients. Additionally, cetrorelix is associated with more favorable endometrial parameters, with higher rates of Type A endometrial morphology (66.2% vs. 60.1%), potentially indicating improved endometrial receptivity [5].
The safety profiles of these antagonists also differ meaningfully. Cetrorelix demonstrates a significantly lower incidence of OHSS (0.4% vs. 1.1%, p=0.01) compared to ganirelix in large retrospective analyses [4] [5]. This safety advantage, combined with comparable efficacy, positions cetrorelix favorably for patients at increased OHSS risk. From a practical standpoint, cetrorelix offers flexible storage options, with the 3 mg formulation stable at room temperature (15-30°C), while ganirelix requires refrigeration. This distinction may impact medication logistics in certain clinical settings. Both agents share similar administration protocols and monitoring requirements, allowing for seamless protocol conversion based on patient-specific factors and clinical preference.
Table: Cetrorelix Versus Ganirelix Comparative Profile
| Parameter | Cetrorelix | Ganirelix | Clinical Implications |
|---|---|---|---|
| Live Birth Rate | 47.2% | 49.4% (p=0.074) | Comparable efficacy |
| LH Surge (≥10 U/L) | 4.9% | 7.6% (p<0.001) | Superior pituitary suppression |
| Type A Endometrium | 66.2% | 60.1% | Potentially enhanced receptivity |
| OHSS Incidence | 0.4% | 1.1% (p=0.01) | Superior safety profile |
| Storage Requirements | 3 mg: 15-30°C; 0.25 mg: 2-8°C | Refrigeration required | Practical advantages for 3 mg formulation |
Recent investigations have explored cetrorelix applications beyond conventional ART protocols. In ovarian endometriosis patients, cetrorelix-based antagonist protocols have demonstrated promising outcomes when combined with adjunctive therapies. A recent randomized trial incorporating acupoint application therapy (AAT) with cetrorelix protocols in endometriosis patients showed significantly improved IVF parameters, including increased oocyte yield (12.41 ± 7.27 vs. 8.85 ± 7.89, p<0.05) and higher high-quality embryo rates (47.02% vs. 31.15%, p<0.05) compared to placebo [6]. Metabolomic analysis revealed that this combination therapy normalized dysregulated steroid hormone biosynthesis in follicular fluid, particularly reducing elevated 17α-hydroxyprogesterone levels that negatively correlate with oocyte yield (r = -0.286, p = 0.012).
Protocol timing innovations continue to evolve, with recent evidence supporting early initiation of cetrorelix in specific populations. In PCOS patients, day 1 initiation of cetrorelix resulted in significantly superior oocyte yield and top-quality embryo proportion compared to standard day 5/6 initiation [2]. The mechanistic basis for this improvement appears to be earlier normalization of the aberrant hormonal milieu characteristic of PCOS, particularly elevated LH levels that may adversely affect oocyte quality when unchecked in the early follicular phase. Additionally, random-start protocols utilizing cetrorelix have expanded treatment flexibility for special circumstances, such as fertility preservation in oncology patients where cycle coordination with cancer treatment is essential. These protocols initiate cetrorelix upon cycle recognition regardless of menstrual cycle day, demonstrating comparable efficacy to conventional mid-follicular initiation [8].
Advanced research has elucidated cetrorelix's effects beyond pituitary suppression, revealing direct ovarian actions that may contribute to improved outcomes. Studies in PCOS models demonstrate that growth hormone (GH) co-administration with cetrorelix activates the PI3K/Akt signaling pathway in granulosa cells, inhibiting oxidative stress-induced apoptosis through modulation of Bcl-2/Bax ratio and suppression of caspase-9 and caspase-3 activation [7]. This mechanism preserves granulosa cell function and potentially improves oocyte competence in challenging patient populations. The FOXO1 transcription factor, a downstream target of PI3K/Akt signaling, appears to be a key mediator of these anti-apoptotic effects, with phosphorylated FOXO1 significantly increased following GH administration in cetrorelix-based cycles.
Future research directions should focus on personalized cetrorelix protocols based on pharmacogenetic profiling and endocrine biomarkers. The relationship between genetic polymorphisms in GnRH receptor genes and treatment response represents a promising area for protocol optimization. Additionally, exploration of novel combination therapies with cetrorelix, including antioxidants, mitochondrial function enhancers, and other adjuvants that may synergistically improve oocyte quality and endometrial receptivity, warrants further investigation. The development of long-acting formulations of cetrorelix could further simplify treatment regimens while maintaining the established efficacy and safety profile of this versatile GnRH antagonist.
Cetrorelix has established itself as a fundamental component of modern controlled ovarian stimulation protocols, offering an optimal balance of efficacy, safety, and practical advantages. The drug's mechanism of action as a competitive GnRH receptor antagonist provides rapid, reversible pituitary suppression without the initial flare effect associated with agonists, enabling flexible protocol design and reducing treatment burden. The availability of both single-dose (3 mg) and multiple-dose (0.25 mg daily) regimens allows for personalized treatment approaches tailored to individual patient needs and response patterns. Emerging research continues to refine cetrorelix applications, with evidence supporting early initiation in PCOS patients, novel combinations with adjunctive therapies in challenging populations like endometriosis patients, and potential direct ovarian effects through signaling pathway modulation. As ART evolves toward increasingly personalized medicine, cetrorelix remains a versatile tool for optimizing outcomes across diverse patient populations.
Cetrorelix acetate is a synthetic decapeptide that functions as a competitive gonadotropin-releasing hormone (GnRH) antagonist [1]. It binds reversibly to GnRH receptors in the anterior pituitary, suppressing the secretion of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH) in a dose-dependent manner [2] [1]. This action immediately inhibits the premature LH surge during the menstrual cycle, which is critical for preventing untimely ovulation in controlled ovarian stimulation (COS) cycles [3]. The suppression is reversible upon discontinuation, and no initial flare-up effect (an inherent property of GnRH agonists) is observed [1].
The diagram below illustrates the mechanism of action of cetrorelix in preventing premature LH surges.
The quantitative pharmacokinetic data from clinical studies are summarized in the table below.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Female Subjects [1]
| Parameter | Single Dose 3 mg (n=12) | Single Dose 0.25 mg (n=12) | Multiple Dose 0.25 mg (n=12) |
|---|---|---|---|
| tmax (Time to peak, hours)* | 1.5 (0.5-2) | 1.0 (0.5-1.5) | 1.0 (0.5-2) |
| t1/2 (Elimination half-life, hours)* | 62.8 (38.2-108) | 5.0 (2.4-48.8) | 20.6 (4.1-179.3) |
| Cmax (Peak plasma concentration, ng/mL) | 28.5 (22.5-36.2) | 4.97 (4.17-5.92) | 6.42 (5.18-7.96) |
| AUC (Exposure, ng·h/mL) | 536 (451-636) | 31.4 (23.4-42.0) | 44.5 (36.7-54.2) |
| Bioavailability (SC) | 85% | 85% | - |
| Protein Binding | 86% | 86% | - |
| Volume of Distribution (Vz, L/kg) | 1.16† | - | - |
Data presented as median (min-max) for tmax and geometric mean (95% CI) for others, unless specified. †Arithmetic mean.*
Key pharmacodynamic parameters include:
Two primary dosing regimens are well-established for inhibiting premature LH surges in women undergoing COS. The workflow for their application in a clinical protocol is shown below.
Table 2: Dosing Regimens for Inhibition of Premature LH Surges [2] [5] [6]
| Parameter | Single Dose Regimen | Multiple Dose Regimen | | :-------------------- | :-------------------------------------- | :---------------------------------------------- | | Initial Gonadotropin | Start on Cycle Day 2 or 3 | Start on Cycle Day 2 or 3 | | Cetrorelix Dose | 3 mg SC, single injection | 0.25 mg SC, once daily | | Timing of First Dose | Early-mid follicular phase, usually stimulation day 7 (range days 5-9) | Stimulation day 5 (AM/PM) or day 6 (AM) | | Treatment Duration | Single dose; if hCG not given within 4 days, switch to 0.25 mg daily until hCG | Continued daily until the day of hCG administration | | hCG Trigger | Administer when follicles are adequate on ultrasound; withhold if excessive response to reduce OHSS risk [2] [6] |
This compound is a critical tool in assisted reproductive technology, providing effective and reversible suppression of the premature LH surge through a well-defined antagonistic mechanism. Its two primary dosing regimens offer flexibility in clinical and research protocols. Adherence to the detailed reconstitution and subcutaneous administration technique is essential for ensuring drug efficacy and patient safety. Researchers should be mindful of its pharmacokinetic profile, contraindications, and the potential for OHSS when designing experimental protocols.
Cetrorelix acetate (marketed as Cetrotide) represents a pivotal advancement in assisted reproductive technology (ART), specifically in the management of oocyte donation cycles. As a third-generation gonadotropin-releasing hormone (GnRH) antagonist, cetrorelix competitively blocks pituitary GnRH receptors, producing immediate suppression of luteinizing hormone (LH) secretion without the initial "flare-up" effect associated with GnRH agonists [1] [2]. This pharmacological profile is particularly valuable in oocyte donation protocols where prevention of premature LH surges is critical for optimizing oocyte yield and quality while minimizing complications. The drug's rapid onset of action, reversible suppression, and excellent safety profile have established it as a foundational component of controlled ovarian stimulation (COS) in donation cycles, contributing to simplified treatment regimens and reduced incidence of ovarian hyperstimulation syndrome (OHSS) [2].
The development of cetrorelix marked a significant milestone in reproductive medicine, addressing the clinical need for preventing premature luteinization during ovarian stimulation. Introduced in the European Union in 1999, cetrorelix was the first GnRH antagonist approved specifically for COS in in vitro fertilization (IVF) and intracytoplasmic sperm injection (ICSI) treatments [2]. Its application in oocyte donation cycles has revolutionized the synchronization between donors and recipients by providing flexible, patient-friendly protocols that maintain high oocyte competence and subsequent embryo developmental potential. The following sections comprehensively detail the molecular mechanisms, clinical protocols, efficacy outcomes, and experimental methodologies relevant to researchers and drug development professionals working in this specialized field.
Cetrorelix functions as a competitive antagonist at the GnRH receptor, a G-protein coupled receptor (GPCR) expressed on pituitary gonadotrope cells. Unlike native GnRH or GnRH agonists, cetrorelix binds to the receptor without triggering intracellular signaling cascades, thereby preventing the endogenous GnRH from initiating its physiological effects [1]. Structural analysis reveals that cetrorelix is a synthetic decapeptide with specific amino acid substitutions (including D-citrulline at position 6) that enhance its receptor binding affinity while eliminating the anaphylactoid reactions associated with earlier-generation antagonists [1]. These modifications result in a molecule with high specificity and reduced immunogenicity, making it ideal for clinical applications.
Upon binding to the GnRH receptor, cetrorelix induces a conformational change that distinguishes it from both agonists and neutral antagonists. Research demonstrates that cetrorelix acts as an inverse agonist for GnRH receptor internalization while functioning as a pure antagonist for GnRH-stimulated inositol phosphate accumulation and calcium signaling [1]. This ligand bias results in differential effects on various intracellular pathways, with implications for the drug's efficacy and potential side-effect profile. Comparative studies with other GnRH antagonists (ganirelix and teverelix) indicate that cetrorelix exhibits superior potency in inhibiting GnRH-mediated calcium signaling, with effective inhibition occurring at concentrations of 1 nM–1 µM compared to 100 nM–1 µM for the other antagonists [3].
The primary therapeutic effect of cetrorelix—suppression of premature LH surges—stems from its interruption of the hypothalamic-pituitary-ovarian axis. By blocking GnRH receptors, cetrorelix rapidly suppresses the secretion of both LH and follicle-stimulating hormone (FSH) from the anterior pituitary, with suppression occurring within 1-2 hours after administration [4]. This rapid action allows for flexible timing of initiation during COS, typically when follicles reach 12-14 mm in diameter [2]. The suppression is dose-dependent and reversible, with normal pituitary function returning within days of discontinuation, as evidenced by spontaneous ovulations in subsequent cycles [2].
Table 1: Pharmacodynamic Properties of Cetrorelix in Oocyte Donation Cycles
| Parameter | Single-Dose (3 mg) | Multiple-Dose (0.25 mg) | Clinical Significance |
|---|---|---|---|
| Onset of Action | ≤1 hour | ≤2 hours | Rapid suppression allows flexible timing |
| Duration of Suppression | ≥4 days | 24 hours | Determines dosing frequency |
| Time to Max Concentration | 1-2 hours | 1-2 hours | Consistent absorption profile |
| Elimination Half-life | 62.8 hours | 5-20.6 hours | Impacts drug clearance time |
| Bioavailability | 85% | 85% | Excellent subcutaneous absorption |
The molecular actions of cetrorelix translate to several clinical advantages in oocyte donation cycles. The immediate suppression of gonadotropins prevents the premature luteinization that can compromise oocyte quality and cycle outcomes. Additionally, the ability to use GnRH agonists (rather than human chorionic gonadotropin) for final oocyte maturation in antagonist protocols significantly reduces the risk of OHSS—a particular concern in oocyte donors who often exhibit high ovarian responsiveness [5] [2]. Research also indicates that chronic administration of cetrorelix leads to downregulation of GnRH receptors in the pituitary and reduced receptor mRNA levels, contributing to its sustained suppressive effects during multi-day protocols [1].
Diagram 1: Molecular mechanism of cetrorelix action showing competitive blockade of GnRH receptors and subsequent suppression of intracellular signaling pathways that lead to LH secretion. Cetrorelix (red) competes with endogenous GnRH (yellow) for binding to the GnRH receptor, preventing Gq protein activation and downstream signaling events including calcium release and IP3 production, thereby inhibiting the LH surge that causes premature ovulation.
Cetrorelix is available in two primary dosage formulations for oocyte donation cycles: a multiple-dose regimen (0.25 mg daily) and a single-dose regimen (3 mg). The multiple-dose approach involves daily subcutaneous injections starting typically on day 5-6 of ovarian stimulation (or when lead follicles reach 12-14 mm diameter) and continuing until the day of final oocyte maturation trigger [4] [2]. The single-dose protocol administers 3 mg cetrorelix typically on stimulation day 7 (range: day 5-9), which provides at least 4 days of pituitary suppression [4]. If human chorionic gonadotropin (hCG) administration is delayed beyond this window, supplemental daily doses of 0.25 mg cetrorelix are recommended starting 96 hours after the initial injection [4].
Clinical studies demonstrate that both regimens yield comparable outcomes in terms of oocyte yield, maturation rates, fertilization success, and subsequent pregnancy rates in recipients [2]. The choice between protocols often depends on clinic preference and anticipated response characteristics of the donor. The multiple-dose regimen offers flexibility in duration of suppression, while the single-dose protocol reduces injection burden but may require supplementation in cases of delayed follicular maturation. Ovarian stimulation typically involves recombinant FSH or human menopausal gonadotropin (hMG) initiated on cycle day 2-3, with cetrorelix introduced once follicular development reaches criteria described above [4].
Randomized clinical trials have established the non-inferiority of cetrorelix-based protocols compared to GnRH agonist regimens in oocyte donation cycles. A landmark randomized controlled trial comparing hCG versus GnRH agonist triggering in cetrorelix-treated oocyte donors found no significant differences in the number of retrieved cumulus-oocyte complexes (12.0 ± 6.3 vs. 11.4 ± 6.4), mature oocytes (8.0 ± 4.6 vs. 7.5 ± 4.1), fertilization rates (67.8% ± 23.5% vs. 71.1% ± 22.1%), or subsequent pregnancy outcomes in recipients [5]. The most striking advantage was the complete elimination of OHSS in the GnRH agonist trigger group compared to 9 cases of mild and 1 case of severe OHSS in the hCG trigger group [5].
Table 2: Clinical Outcomes in Oocyte Donation Cycles with Cetrorelix-Based Protocols
| Outcome Measure | Cetrorelix Protocol | GnRH Agonist Protocol | Statistical Significance | Study Reference |
|---|---|---|---|---|
| Number of Retrieved Oocytes | 12.0 ± 6.3 | 11.4 ± 6.4 | p = NS | [5] |
| Mature Oocytes (MII) | 8.0 ± 4.6 | 7.5 ± 4.1 | p = NS | [5] |
| Fertilization Rate | 67.8% ± 23.5% | 71.1% ± 22.1% | p = NS | [5] |
| Clinical Pregnancy Rate | Comparable | Comparable | p = NS | [5] |
| Live Birth Rate | Comparable | Comparable | p = NS | [5] [6] |
| OHSS Incidence | Significantly reduced | Higher | p < 0.001 | [5] [2] |
| Stimulation Duration | 10.60 days | 12.23 days | p < 0.001 | [6] |
| Gonadotropin Consumption | 3225.67 IU | 4588.84 IU | p < 0.001 | [6] |
Recent studies have further validated these findings across different patient populations. A 2025 randomized clinical trial comparing GnRH antagonist and long agonist protocols in women with diminished ovarian reserve (a model for challenging stimulation cases) found comparable clinical pregnancy rates (17.8% vs. 15.8%, p=0.810) and live birth rates (11.1% vs. 13.2%, p=0.775) between approaches [6]. The antagonist protocol demonstrated significant advantages in shorter stimulation duration (10.60 vs. 12.23 days, p<0.001) and reduced gonadotropin consumption (3225.67 vs. 4588.84 IU, p<0.001) [6]. These efficiency metrics are particularly relevant in oocyte donation where cycle optimization directly impacts operational costs and donor convenience.
The safety profile of cetrorelix in oocyte donation cycles is generally favorable, with most adverse effects being mild and transient. The most commonly reported side effects include local injection site reactions (redness, swelling, and pain) that typically resolve spontaneously [2]. Systemic adverse effects such as nausea and headache occur infrequently and are generally self-limiting [4]. The absence of the initial gonadotropin surge ("flare effect") seen with GnRH agonists eliminates associated symptoms like transient ovarian enlargement or hormonal fluctuation symptoms.
From a serious adverse event perspective, the most significant advantage of cetrorelix protocols is the dramatic reduction in OHSS risk [2]. This is particularly crucial in oocyte donation cycles, where donors are often young women with high ovarian responsiveness. The ability to trigger oocyte maturation with a GnRH agonist instead of hCG in antagonist cycles virtually eliminates early OHSS, as demonstrated by studies showing complete prevention of the syndrome in high-risk oocyte donor cycles [5] [2]. Contraindications for cetrorelix include known hypersensitivity to this compound or any component of the formulation, severe renal impairment, and pregnancy [4].
To evaluate the molecular mechanisms and potency of cetrorelix in research settings, standardized in vitro protocols can be implemented. These typically involve cell-based assays using GnRH receptor-transfected cell lines (e.g., HEK293/GnRHR, SH-SY5Y/GnRHR) or pituitary-derived cell lines endogenously expressing GnRH receptors (e.g., mouse LβT2 cells) [3]. The following protocol outlines a comprehensive approach to assessing cetrorelix activity:
This multi-faceted approach allows comprehensive characterization of cetrorelix effects on diverse signaling pathways and downstream transcriptional regulation. Data analysis typically involves calculating area under the curve (AUC) for calcium responses and dose-response curves for inhibition experiments to determine IC50 values.
For clinical researchers evaluating cetrorelix in oocyte donation cycles, the following methodological framework provides a standardized approach for comparative studies:
This methodological framework ensures comprehensive assessment of both efficacy and safety parameters relevant to oocyte donation cycles, facilitating valid comparisons across studies and patient populations.
Diagram 2: Clinical workflow for cetrorelix administration in oocyte donation cycles, showing key decision points from stimulation initiation through oocyte retrieval. The protocol incorporates ultrasound monitoring to determine the optimal time for cetrorelix initiation based on follicular development, typically when lead follicles reach 12-14 mm diameter, followed by daily administration until trigger for final oocyte maturation.
A recent development in ovarian stimulation for oocyte donation is the introduction of progesterone-primed ovarian stimulation (PPOS) protocols as an alternative to GnRH antagonists like cetrorelix. This approach uses oral progestins (medroxyprogesterone acetate) or natural micronized progesterone (NMP) for pituitary suppression, potentially offering a more patient-friendly regimen by replacing subcutaneous injections with oral medications [7]. A large observational cohort study comparing NMP (n=673) with the GnRH antagonist protocol (n=695) in oocyte donors found that the NMP protocol resulted in higher oocyte yield (20.0 ± 9.3 vs. 18.5 ± 8.7, p<0.05) and more usable embryos (8.2 ± 5.1 vs. 7.5 ± 4.6, p<0.05), while maintaining comparable live birth rates in recipients (50.8% vs. 49.8%, p=0.788) [7].
Despite these promising results, cetrorelix-based protocols maintain certain advantages, including established efficacy across diverse patient populations, immediate reversibility of suppression, and more extensive long-term safety data. The mechanistic differences between these approaches are significant: while cetrorelix directly blocks GnRH receptors in the pituitary, progesterone-based approaches work through negative feedback at the hypothalamic level to suppress GnRH secretion [1] [7]. This fundamental difference may have implications for cycle control and flexibility, particularly in donors with unusual response patterns.
Several promising research directions are emerging for cetrorelix in oocyte donation and broader reproductive medicine applications. These include:
These research directions reflect a growing emphasis on precision medicine in ovarian stimulation, aiming to maximize efficacy while maintaining the excellent safety profile that has established cetrorelix as a cornerstone of oocyte donation protocols.
Cetrorelix has revolutionized the management of oocyte donation cycles by providing a safe, effective, and patient-friendly approach to preventing premature LH surges. Its unique pharmacological profile—characterized by rapid, competitive, and reversible suppression of pituitary gonadotropin secretion—offers distinct advantages over traditional GnRH agonist protocols, including shorter stimulation duration, reduced gonadotropin consumption, and dramatically lower risk of OHSS. The comprehensive data from clinical trials and extensive clinical experience confirm that cetrorelix-based protocols yield comparable oocyte and embryo outcomes to alternative approaches while offering significant safety benefits—a particularly crucial consideration in oocyte donation where donor wellbeing is paramount.
For researchers and drug development professionals, the continued investigation of cetrorelix's molecular mechanisms through standardized experimental protocols promises to further refine its clinical application. As the field progresses toward increasingly personalized approaches to ovarian stimulation, cetrorelix will likely remain a fundamental component of oocyte donation protocols, with potential expanded applications in challenging patient populations and novel treatment strategies.
Gonadotropin-releasing hormone (GnRH) antagonists, including cetrorelix, have become fundamental components of controlled ovarian stimulation (COS) protocols in assisted reproductive technology (ART). These agents competitively block GnRH receptors in the pituitary, leading to rapid suppression of gonadotropin secretion without the initial "flare-up" effect associated with agonists [1]. The GnRH antagonist protocol offers significant advantages over traditional long agonist protocols, including shorter treatment duration, reduced gonadotropin requirements, avoidance of excessive pituitary suppression, and decreased incidence of severe ovarian hyperstimulation syndrome (OHSS) [2]. Cetrorelix, available as a third-generation GnRH antagonist, is specifically designed to prevent premature luteinizing hormone (LH) surges during COS prior to in vitro fertilization and embryo transfer [1] [3].
Two primary approaches have been developed for cetrorelix administration in ART cycles: the fixed protocol and the flexible protocol. The fixed protocol involves initiating cetrorelix on a predetermined stimulation day (typically day 5 or 6), regardless of follicular development. In contrast, the flexible protocol tailors antagonist administration based on individual follicular growth, adding cetrorelix only when the leading follicle reaches a specific diameter (usually 12-14 mm) [4] [5]. Understanding the comparative effectiveness, practical implementation, and clinical applications of these approaches is essential for optimizing IVF outcomes while maintaining patient safety.
Cetrorelix functions as a competitive GnRH receptor antagonist at the pituitary level. By binding to GnRH receptors, it blocks the action of endogenous GnRH, leading to rapid suppression of gonadotropin secretion within hours [1]. This immediate suppression effectively prevents the premature LH surges that can compromise cycle outcomes by causing untimely ovulation before oocyte retrieval [3]. Unlike GnRH agonists, cetrorelix does not initially stimulate gonadotropin release, allowing for immediate suppression without the "flare-effect" that can exacerbate hormonal imbalances in conditions like PCOS [6].
The suppression of LH secretion has dual benefits: preventing premature ovulation and potentially improving oocyte quality by reducing the negative effects of premature luteinization on the follicular environment. However, concerns have been raised about potential negative effects on endometrial receptivity with standard cetrorelix doses, which has prompted research into lower-dose protocols [7] [2]. Studies suggest that reducing the cetrorelix dose may mitigate these endometrial effects while still providing adequate LH surge suppression [2].
Cetrorelix exhibits predictable pharmacokinetic properties when administered subcutaneously. The bioavailability is approximately 85%, with protein binding of 86% [3]. The elimination half-life varies according to dosage regimen: approximately 62.8 hours for a single 3 mg dose, 5 hours for a single 0.25 mg dose, and 20.6 hours for multiple 0.25 mg doses [3]. Excretion occurs primarily through the feces (5%-10% as unchanged drug and metabolites), with a smaller fraction (2%-4%) eliminated unchanged in the urine [3].
The pharmacokinetic profile supports both daily low-dose (0.25 mg) and single-dose (3 mg) regimens. The 3 mg formulation provides effective suppression for approximately four days; if human chorionic gonadotropin (hCG) administration is not performed within this window, transition to daily 0.25 mg doses is recommended until trigger [3].
The fundamental distinction between fixed and flexible cetrorelix protocols lies in the timing of antagonist initiation:
Fixed Protocol: Cetrorelix (0.25 mg/day) begins on a fixed stimulation day, typically day 5 or 6, regardless of follicular size or hormonal parameters [4] [5]. This approach standardizes treatment but may lead to earlier or later antagonist initiation than physiologically necessary for some patients.
Flexible Protocol: Cetrorelix initiation is individualized based on follicular growth, commencing when the leading follicle reaches a predetermined diameter threshold (commonly 12-14 mm) [4]. This approach potentially individualizes treatment but requires more intensive monitoring.
Table 1: Key Characteristics of Fixed versus Flexible Cetrorelix Protocols
| Parameter | Fixed Protocol | Flexible Protocol |
|---|---|---|
| Initiation Criteria | Fixed stimulation day (typically day 5-6) | Leading follicle diameter (typically 12-14 mm) |
| Monitoring Requirements | Standardized | Intensive follicular tracking |
| Cetrorelix Consumption | Potentially higher | Potentially optimized |
| Cycle Scheduling | More predictable | Less predictable |
| Risk of Early LH Rise | Minimal with timely initiation | Slightly increased before threshold |
| Implementation Complexity | Lower | Higher |
Research comparing fixed versus flexible cetrorelix protocols demonstrates comparable efficacy in preventing premature LH surges and achieving successful IVF outcomes. A randomized controlled trial found no significant differences in premature LH surge rates, with both approaches effectively controlling untimely luteinization [5]. The study reported similar clinical pregnancy rates between groups, suggesting that the timing strategy does not substantially impact ultimate success rates when appropriately implemented.
Flexible protocols may offer advantages in specific patient populations. For normal responders with sufficient ovarian reserve, flexible initiation allows for individualized treatment aligned with each patient's unique follicular growth pattern [2]. In PCOS patients, who often exhibit heightened LH sensitivity, earlier antagonist initiation (sometimes from stimulation day 1) may provide superior follicular synchronization and oocyte quality [6]. A retrospective analysis of PCOS patients demonstrated significantly superior oocyte yield and top-quality embryo proportion with day 1 antagonist initiation compared to standard flexible day 5/day 6 protocols [6].
Table 2: Clinical Outcomes Across Different Cetrorelix Protocols
| Outcome Measure | Fixed Protocol | Flexible Protocol | Flexible Low-Dose Protocol | PCOS Day-1 Protocol |
|---|---|---|---|---|
| LH Surge Prevention | Effective (>95%) | Effective (>95%) | Effective with dose adjustment | Highly effective |
| Oocytes Retrieved | Comparable to flexible | Comparable to fixed | Similar to conventional dose | Significantly increased |
| Top-Quality Embryos | Standard | Standard | Similar to conventional dose | Significantly increased |
| Clinical Pregnancy Rate | Comparable to flexible | Comparable to fixed | Similar to conventional dose | Trend toward improvement |
| OHSS Risk | Low | Low | Low | Reduced with agonist trigger |
| Cetrorelix Dose | Standard (0.25 mg/day) | Standard (0.25 mg/day) | Reduced (0.125 mg/day, adjusted) | Standard (0.25 mg/day) |
Materials and Reagents:
Procedure:
Quality Control Considerations:
Materials and Reagents:
Procedure:
Special Considerations:
Rationale: To minimize potential negative effects on endometrial receptivity while maintaining effective LH surge suppression [7] [2].
Procedure: 1-3. Follow standard flexible protocol steps 1-3. 4. Low-Dose Initiation: Begin daily subcutaneous cetrorelix at 0.125 mg (half standard dose) when leading follicle reaches 12-14 mm. 5. LH Monitoring with Dose Adjustment: Monitor serum LH every 1-2 days. If LH rises to ≥10 IU/L, increase cetrorelix to 0.25 mg daily until trigger day. 6-8. Follow standard flexible protocol steps 5-8.
Evidence Support: A retrospective study demonstrated that this approach reduced total cetrorelix consumption (0.74 ± 0.29 mg vs. 1.72 ± 0.63 mg, p < 0.001) and shortened stimulation duration (10.78 ± 2.25 vs. 11.58 ± 2.79 days, p = 0.001) while maintaining comparable implantation, clinical pregnancy, and ongoing pregnancy rates [2].
Choosing between fixed and flexible cetrorelix protocols should be guided by patient characteristics, clinical context, and practical considerations:
While this document focuses on cetrorelix protocols, comparative studies with other GnRH antagonists, particularly ganirelix, inform clinical decision-making. A large retrospective cohort study (n=9,424 after matching) demonstrated that cetrorelix provided superior LH surge control compared to ganirelix, with lower incidences of LH ≥10 U/L (4.9% vs. 7.6%, p < 0.001) and more favorable endometrial receptivity patterns (Type A morphology: 66.2% vs. 60.1%) [1] [8]. Additionally, cetrorelix was associated with lower OHSS incidence (0.4% vs. 1.1%, p = 0.01) despite comparable live birth rates (47.2% vs. 49.4%, p = 0.074) [1] [8].
Table 3: Cetrorelix Versus Ganirelix Comparative Profile
| Parameter | Cetrorelix | Ganirelix |
|---|---|---|
| LH ≥10 U/L Incidence | 4.9% | 7.6% |
| LH Ratio (Trigger Day/Baseline) ≥2 | 6.1% | 9.2% |
| Type A Endometrial Morphology | 66.2% | 60.1% |
| OHSS Incidence | 0.4% | 1.1% |
| Live Birth Rate | 47.2% | 49.4% |
| Proposed Clinical Preference | High-risk patients, superior safety profile | Cases requiring rapid LH control |
Premature LH Rise Before Planned Antagonist Initiation:
Excessive LH Suppression:
Freeze-All Cycles:
Fresh Transfer Cycles:
PGT-A Cycles:
Both fixed and flexible cetrorelix protocols provide effective and safe approaches for preventing premature LH surges in ART cycles. The fixed protocol offers practical advantages through standardized timing and reduced monitoring requirements, while the flexible protocol allows for individualized treatment aligned with a patient's specific follicular growth pattern. Emerging evidence suggests that low-dose cetrorelix strategies (initiating at 0.125 mg with dose escalation based on LH monitoring) may maintain efficacy while reducing medication exposure and potentially mitigating negative endometrial effects [7] [2].
Future research directions include refining patient selection criteria for specific protocol types, exploring early initiation strategies for special populations like PCOS patients [6], and investigating cetrorelix's potential therapeutic applications beyond conventional ovarian stimulation. The development of predictive models incorporating ovarian reserve biomarkers, genetic factors, and previous cycle responses may further optimize protocol personalization, ultimately improving the efficiency and success of ART treatments.
Cetrorelix, a potent gonadotropin-releasing hormone (GnRH) antagonist, is critical in reproductive research for improving superovulation outcomes, particularly in aged animal models. By competitively blocking GnRH receptors in the pituitary, Cetrorelix immediately suppresses luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, preventing premature LH surges and creating a controlled hormonal environment for ovarian stimulation [1] [2]. This is especially valuable in aged mice, where elevated FSH levels and ovarian fibrosis often diminish superovulation efficacy. Research demonstrates that Cetrorelix pre-treatment can reverse age-related ovarian fibrosis and significantly enhance oocyte yield without compromising quality, making it a key tool for maximizing the use of aged breeding mice in line with animal welfare goals [3].
Cetrorelix functions as a competitive antagonist at the GnRH receptor. It binds with high affinity without activating the receptor, leading to an immediate suppression of the hypothalamic-pituitary-gonadal (HPG) axis. This rapidly reduces the release of gonadotropins (LH and FSH) [2]. Unlike GnRH agonists, Cetrorelix acts without an initial "flare-up" effect, providing immediate suppression of sex steroid production. Its action is characterized by ligand bias, meaning it can differentially affect intracellular signaling pathways; it acts as a pure antagonist for GnRH-stimulated calcium signaling and inositol phosphate accumulation, and as an inverse agonist for receptor internalization [4]. The following diagram illustrates this signaling pathway and competitive inhibition.
The effectiveness of Cetrorelix in superovulation protocols depends on precise administration relative to gonadotropin stimulation. The following workflow outlines the key stages of a typical experiment in aged mice.
Detailed Methodology:
Table 1: Superovulation Outcomes in Aged Mice with Cetrorelix Pre-treatment
| Treatment Group | Number of Females | Mean ± SEM Total Oocytes | Mean ± SEM Normal Oocytes | Normal Oocyte Rate (%) |
|---|---|---|---|---|
| Control (No Cetrorelix) | 9 | 6.6 ± 1.0 | 4.7 ± 1.2 | 71.2% |
| Cetrorelix (7 daily injections) | 10 | 8.7 ± 1.9 | 8.7 ± 1.9 | ~100%* |
| Cetrorelix (3 alternate-day injections) | 10 | 9.8 ± 1.3 | 9.8 ± 1.3 | ~100%* |
Note: Data adapted from [3]. *In this study, all oocytes collected from the Cetrorelix-treated groups were classified as normal.
Table 2: Oocyte Quality and Developmental Potential Post-Cetrorelix
| Parameter | Control Group | Cetrorelix (3 injections) | Cetrorelix (7 injections) |
|---|---|---|---|
| Fertilization Rate | 92.2% | 96.9% | 88.5% |
| Live Birth Rate | 56.4% | 58.3% | 51.8% |
| Ovarian Fibrosis | Higher | Significantly Reduced | Significantly Reduced |
The data clearly show that Cetrorelix pre-treatment significantly enhances the efficiency of superovulation in aged mice, effectively doubling the yield of normal oocytes. The key to this improvement lies in its ability to modulate the ovarian environment. By suppressing the elevated endogenous FSH levels common in aged females, Cetrorelix may promote a more synchronized cohort of developing follicles [3]. Furthermore, the reduction in ovarian fibrosis is a critical finding, as fibrosis is a hallmark of ovarian aging that impairs follicular function and oocyte release. The equivalent fertilization and live birth rates between control and treated groups confirm that the oocytes obtained are developmentally competent, underscoring the protocol's value for maximizing research output from aged animal colonies [3].
Beyond superovulation, Cetrorelix shows promise in other research areas. A 2023 study investigated its protective effects on female reproductive organs prior to immunotherapy. While it successfully restored normal uterine decidualization patterns impaired by anti-PD-L1 treatment, it did not significantly ameliorate the depletion of primordial follicles, indicating that its protective effects may be organ-specific and context-dependent [5].
Cetrorelix is a highly effective agent for improving superovulation outcomes in aged animal models. The recommended protocol of 5 µg/kg administered via intraperitoneal injection for 7 consecutive days or 3 times every other day prior to standard PMSG/hCG stimulation robustly increases oocyte yield and quality, primarily by mitigating age-related ovarian fibrosis. Its rapid, reversible action and absence of a flare-up effect make it a superior choice for controlled ovarian stimulation protocols. Researchers are encouraged to integrate this pre-treatment to enhance the utilization of aged breeding mice, aligning with the principles of reduction and refinement in animal research.
Cetrorelix is a synthetic decapeptide that acts as a competitive antagonist at the gonadotropin-releasing hormone (GnRH) receptors in the anterior pituitary [1] [2]. Its primary function is the immediate suppression of luteinizing hormone (LH) secretion, thereby preventing a premature LH surge during controlled ovarian stimulation (COS) [1] [2]. This rapid action is a key differentiator from GnRH agonists, which cause an initial "flare-up" effect before down-regulation [1].
The significance of cetrorelix in OHSS prevention is rooted in its mechanism. OHSS is a potentially life-threatening complication of COS, driven by the administration of human chorionic gonadotropin (hCG), which leads to the release of vasoactive substances like Vascular Endothelial Growth Factor (VEGF) and subsequent increased vascular permeability [3]. By enabling the use of a GnRH agonist (instead of hCG) for final oocyte maturation in antagonist protocols, cetrorelix virtually eliminates the primary trigger for early OHSS [1]. Furthermore, the antagonist protocol itself is associated with a shorter stimulation duration and reduced gonadotropin consumption compared to agonist protocols, contributing to a lower intrinsic risk of overstimulation [4] [1].
Large-scale clinical studies and guidelines confirm the role of GnRH antagonist protocols, including cetrorelix, in optimizing patient safety.
A substantial retrospective cohort study (2025) compared cetrorelix with another GnRH antagonist, ganirelix, in over 9,000 patients after propensity score matching [4]. The findings demonstrated:
Earlier studies consistently support these findings. A prospective randomized study from 2000 found a significantly lower incidence of moderate and severe OHSS with the cetrorelix multiple-dose protocol compared to a long GnRH agonist protocol (1.1% vs. 6.5%, p=0.03) [5]. A 2023 prospective case-control study further concluded that luteal-phase administration of cetrorelix is effective in both preventing and treating OHSS [6].
Table 1: Comparative Clinical Outcomes of Cetrorelix vs. Ganirelix [4]
| Outcome Measure | Cetrorelix (n=2,365) | Ganirelix (n=7,059) | P-value |
|---|---|---|---|
| LH ≥10 U/L | 4.9% | 7.6% | < 0.001 |
| Overall OHSS Incidence | 0.4% | 1.1% | 0.01 |
| Type A Endometrium | 66.2% | 60.1% | < 0.001 |
| Live Birth Rate | 47.2% | 49.4% | 0.074 (NS) |
Table 2: OHSS Incidence: Cetrorelix Antagonist Protocol vs. Agonist Protocol [5]
| Stimulation Protocol | Moderate/Severe OHSS Incidence | P-value |
|---|---|---|
| Cetrorelix (Antagonist) | 1.1% (2/188) | 0.03 |
| Buserelin (Agonist) | 6.5% (5/85) |
NS: Not Significant
The following workflow and protocol detail the standard multi-dose ("flexible") antagonist regimen, which is prevalent in clinical practice [4] [1].
Standard Multi-Dose ("Flexible") Protocol:
For patients who develop early, severe OHSS after oocyte retrieval (and in whom a fresh embryo transfer is not planned), cetrorelix can be used as a treatment intervention [6].
Experimental/Clinical Methodology:
Key Strategic Considerations for Clinical and Research Applications:
Cetrorelix acetate is a synthetic decapeptide with potent gonadotropin-releasing hormone (GnRH) antagonistic activity. As an analog of native GnRH, it features amino acid substitutions at positions 1, 2, 3, 6, and 10, which enhance its receptor binding affinity and metabolic stability. The molecular formula of cetrorelix is C₇₀H₉₂ClN₁₇O₁₄, with a molecular weight of 1431 Dalton calculated as the anhydrous free base [1]. Cetrorelix is provided as a sterile filtered white lyophilized powder without additives, requiring specific handling and storage conditions to maintain its stability and efficacy [1]. In clinical applications, cetrorelix is used in controlled ovarian stimulation protocols to prevent premature luteinizing hormone (LH) surges in women undergoing fertility treatments, with dosage regimens typically involving either a single 3 mg dose on day 7 of the menstrual cycle or multiple 0.25 mg doses starting on day 5 or 6 [2].
The lyophilized formulation of cetrorelix presents unique challenges for storage and stability maintenance. As with many peptide-based pharmaceuticals, improper temperature exposure, light exposure, or reconstitution practices can compromise product potency and safety. This document provides comprehensive application notes and protocols to guide researchers and drug development professionals in the proper handling, storage, and quality assessment of cetrorelix lyophilized powder, ensuring product integrity throughout experimental and clinical use.
Proper storage of cetrorelix lyophilized powder is critical for maintaining its structural integrity and biological activity throughout its shelf life. The lyophilized material should be stored in a closed container protected from light, moisture, and temperature fluctuations. Based on manufacturer specifications and regulatory guidelines, the following storage conditions are recommended for cetrorelix in its lyophilized powder form [1] [2] [3]:
Table: Recommended Storage Conditions for Cetrorelix Lyophilized Powder
| Parameter | Specification | Notes |
|---|---|---|
| Long-term Storage Temperature | -18°C or below (desiccated) | Freezer storage; stable for extended periods |
| Short-term Storage Temperature | 2-8°C (refrigerated) | For ready-to-use materials; 0.25 mg vials specifically require refrigeration |
| Room Temperature Stability | Up to 3 weeks at room temperature | Only when stored desiccated |
| Physical Form | White lyophilized powder | No additives present in formulation |
| Light Sensitivity | Protect from light | Store in light-protective container |
| Moisture Sensitivity | Store desiccated | Prevents hydrolysis and degradation |
| Reconstituted Solution Storage | 4°C for 2-7 days; below -18°C for long-term | Carrier protein (0.1% HSA or BSA) recommended for extended storage |
It is important to note that different dosage strengths may have specific storage requirements. While the 0.25 mg vials must be refrigerated, the 3 mg vials may be stored at room temperature [2]. This distinction is crucial for clinical trial protocols and inventory management in research settings. Additionally, freeze-thaw cycles should be strictly avoided for both lyophilized and reconstituted products, as repeated phase transitions can promote peptide aggregation and degradation [1].
Unintentional exposure to room temperature may occur during transportation, power outages, or handling procedures. Understanding the stability thresholds under these conditions is essential for determining product viability after such excursions. While comprehensive brand-specific data for cetrorelix room temperature excursions is limited in the available literature, general principles for refrigerated medications can be applied [4].
Recent studies on the stability of refrigerated medications at room temperature (defined as 20°C-25°C according to USP guidelines) indicate that many biologicals retain stability for varying durations outside recommended refrigeration [4]. Although cetrorelix-specific data is not provided in the available sources, the documented approach to establishing excursion limits involves:
For cetrorelix, the manufacturer recommends that lyophilized powder can remain stable at room temperature for up to 3 weeks when properly desiccated [1]. This provides substantial flexibility for shipping and short-term storage without refrigeration. However, once reconstituted, the solution demonstrates much shorter stability at elevated temperatures, typically requiring refrigeration (4°C) and use within 2-7 days [1].
Table: Stability Parameters for Cetrorelix Under Various Storage Conditions
| Storage Condition | Maximum Duration | Key Considerations |
|---|---|---|
| Lyophilized at -18°C | Long-term (months to years) | Store desiccated; avoid temperature fluctuations |
| Lyophilized at 2-8°C | Intermediate term | Suitable for 0.25 mg vials; original sealed packaging |
| Lyophilized at 20-25°C | 3 weeks | Must be desiccated; protect from light |
| Reconstituted at 4°C | 2-7 days | Store in sterile containers; consider adding carrier protein |
| Reconstituted at -18°C | Extended term | Requires carrier protein (0.1% HSA or BSA); avoid freeze-thaw cycles |
| Post-reconstitution at room temperature | Limited (hours) | Use immediately for optimal stability |
The reconstitution process for cetrorelix requires aseptic technique to maintain sterility and precise handling to ensure product integrity. According to manufacturer specifications, the lyophilized powder should be reconstituted with sterile 18MΩ-cm H₂O at a concentration not less than 100 µg/ml, with further dilution possible in other aqueous solutions [1]. Clinical protocols typically provide specific instructions for reconstitution, often utilizing prefilled syringes with diluent supplied in commercial kits [3].
The following step-by-step protocol outlines the standard reconstitution procedure for cetrorelix:
For research applications requiring specific concentrations, the reconstituted solution can be further diluted with appropriate aqueous solutions. When preparing working solutions for experimental use, it is recommended to perform dilutions in a stepwise manner to ensure homogeneity and accuracy.
Cetrorelix demonstrates favorable solubility characteristics when reconstituted according to manufacturer recommendations. The minimal reconstitution concentration of 100 µg/ml provides a practical working range for most experimental and clinical applications. Key considerations for solubility and formulation include:
The following diagram illustrates the complete reconstitution and storage workflow for cetrorelix lyophilized powder:
Rigorous quality assessment of cetrorelix lyophilized powder is essential to ensure experimental reproducibility and product safety. The purity of cetrorelix should exceed 98.0% as determined by multiple orthogonal analytical methods [1]. The following methodologies are employed for comprehensive characterization:
Reverse-Phase High Performance Liquid Chromatography (RP-HPLC): This method separates peptide components based on hydrophobicity, detecting related substances and degradation products. Method parameters typically include a C18 column, gradient elution with water-acetonitrile mixtures containing trifluoroacetic acid, and UV detection at 220 nm or 280 nm. System suitability requirements include resolution from closely related impurities and tailing factor within specified limits.
Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique assesses molecular weight integrity and detects aggregation or fragmentation. Under reducing and non-reducing conditions, cetrorelix should display a single band at the expected molecular weight without higher molecular weight aggregates or lower molecular weight fragments.
Additional Analytical Techniques: While not explicitly mentioned in the search results, complementary methods commonly used for peptide characterization include mass spectrometry for molecular weight confirmation, nuclear magnetic resonance (NMR) for structural verification, and peptide mapping for sequence confirmation.
Documentation of analytical results should include chromatograms, electrophoretograms, and certificates of analysis with lot-specific data. For research applications, establishing in-house specifications based on intended use is recommended, with tighter controls for critical experiments.
Developing stability-indicating methods is crucial for monitoring cetrorelix quality over time and under various storage conditions. Forced degradation studies help validate these methods and identify potential degradation pathways:
Thermal Stress Testing: Expose cetrorelix to elevated temperatures (e.g., 40°C, 60°C) for defined periods to accelerate degradation, then analyze for decomposition products.
Photo-stability Testing: Subject samples to controlled UV and visible light exposure according to ICH guidelines to assess light sensitivity.
Hydrolytic Stress Testing: Evaluate stability across a range of pH conditions to identify acid- and base-catalyzed degradation pathways.
Oxidative Stress Testing: Treat with oxidizing agents like hydrogen peroxide to simulate oxidative degradation.
The following experimental workflow outlines a systematic approach to cetrorelix stability assessment:
Implementation of these quality control measures ensures that cetrorelix maintains its structural and functional integrity throughout the research process, providing reliable and reproducible experimental results.
Recent innovations in cetrorelix formulation address stability challenges associated with the traditional lyophilized powder. Patent WO2020254952A1 discloses a stable ready-to-use solution of cetrorelix that eliminates the need for reconstitution and mitigates formulation-related issues such as gel formation [5]. This advanced formulation incorporates cyclodextrin complexes as stabilizing agents, which enhance solubility and prevent self-association of peptide molecules that can lead to viscosity changes and gelation [5].
The development of these ready-to-use formulations involves several key technological approaches:
Cyclodextrin Complexation: Specific cyclodextrins interact with hydrophobic residues of cetrorelix, forming inclusion complexes that improve aqueous stability and prevent aggregation. This complexation maintains the peptide in a monometric state, essential for consistent bioavailability.
Solution Stabilization Excipients: Beyond cyclodextrins, the formulation may include buffering agents to maintain optimal pH, tonicity modifiers, and preservatives for multi-dose applications, though the patent emphasizes the critical role of cyclodextrin in preventing gelation.
Prefilled Delivery Systems: The stable solution formulation enables presentation in prefilled syringes or autoinjectors, simplifying administration and improving patient compliance while reducing medication errors associated with reconstitution [5].
These advancements represent a significant improvement in cetrorelix formulation technology, potentially extending shelf-life and simplifying clinical use. For researchers, these principles can inform the development of stable working solutions for experimental applications.
Emerging technologies in pharmaceutical storage and distribution offer promising approaches for maintaining cetrorelix stability throughout the supply chain. Research in this area includes:
Smart Packaging Systems: Integration of temperature monitoring devices that provide visible indicators of temperature excursions beyond specified limits, allowing researchers to verify proper storage conditions upon receipt.
Pharmaceutical Logistics Robotics: Automated storage and retrieval systems that optimize storage conditions and minimize handling variations. These systems use algorithmic approaches to coordinate storage space allocation and retrieval routes, maintaining temperature control while improving operational efficiency [6].
Supply Chain Graph Analytics: Advanced computational approaches that model complex supply networks, identifying potential temperature excursion risks and optimizing distribution pathways. These graph-based systems enable hierarchical analysis, network optimization, and real-time monitoring of critical parameters [7].
The implementation of these technologies in research settings can enhance material management, particularly in multi-center studies where consistent storage conditions are essential for experimental reproducibility.
Proper storage and handling of cetrorelix lyophilized powder is fundamental to maintaining its structural integrity and pharmacological activity. The application notes and protocols detailed in this document provide a comprehensive framework for researchers and drug development professionals to optimize cetrorelix stability throughout experimental and clinical applications. Key considerations include strict adherence to temperature guidelines (-18°C for long-term storage), proper reconstitution techniques using sterile water for injection, and implementation of appropriate quality control measures including RP-HPLC and SDS-PAGE analysis.
Emerging formulation technologies, particularly stable ready-to-use solutions incorporating cyclodextrin complexes, offer promising alternatives to traditional lyophilized products, potentially simplifying administration and enhancing stability. Implementation of the protocols outlined herein will ensure product quality, experimental reproducibility, and ultimately, reliable research outcomes.
Mechanism of Action: Cetrorelix is a synthetic decapeptide that acts as a competitive antagonist at the Gonadotropin-Releasing Hormone (GnRH) receptors in the pituitary gland. This binding induces a rapid, reversible suppression of gonadotropin secretion, specifically the Luteinizing Hormone (LH), thereby preventing a premature LH surge during controlled ovarian stimulation (COS) [1] [2]. This action allows for continued follicular development and enables the clinician to control the timing of final oocyte maturation and ovulation [2].
Indications: It is used as a component of COS regimens in women undergoing ART to prevent premature LH surges [2].
Formulations and Storage:
Cetrorelix is administered subcutaneously, typically into the lower abdomen, after reconstitution with the provided sterile water. Injection sites should be rotated to minimize local reactions [2] [3]. Two primary dosing regimens are recognized, with emerging research on a modified approach.
The following diagram illustrates the workflow of a typical multiple-dose GnRH antagonist protocol, highlighting the key decision points from stimulation to embryo transfer.
Clinical trials have investigated the efficacy of reduced-dose cetrorelix protocols compared to the standard dose, with a focus on economic and clinical outcomes.
Table 1: Outcomes of a Reduced-Dose (0.125 mg) vs. Standard-Dose (0.25 mg) Cetrorelix Protocol
| Parameter | 0.125 mg Cetrorelix (Group I) | 0.25 mg Cetrorelix (Group II) | p-value |
|---|---|---|---|
| Number of Patients | 61 | 62 | - |
| r-FSH Dose (IU) | 2,350.43 ± 150.76 | 2,366.25 ± 140.34 | 0.548 |
| Number of Oocytes Retrieved | 10.0 ± 2.3 | 9.9 ± 2.1 | 0.799 |
| Number of Embryos | 5.7 ± 2.1 | 5.5 ± 2.0 | 0.576 |
| Clinical Pregnancy Rate | 32.8% | 35.5% | 0.749 |
| Cost per Cycle (USD) | $494.66 ± 4.08 | $649.68 ± 43.64 | Significant |
Source: Adapted from a randomized controlled trial [5]. Values are mean ± SD or percentage.
Table 2: Comparison of Cetrorelix with another GnRH Antagonist (Ganirelix)
| Outcome Measure | Cetrorelix (n=2,365) | Ganirelix (n=7,059) | p-value |
|---|---|---|---|
| LH Surge (LH ≥10 U/L) | 4.9% | 7.6% | <0.001 |
| Type A Endometrium | 66.2% | 60.1% | <0.001 |
| Incidence of OHSS | 0.4% | 1.1% | 0.01 |
| Live Birth Rate | 47.2% | 49.4% | 0.074 |
Source: Adapted from a retrospective cohort study (2025) [6].
Common Adverse Effects: The most frequent side effects are localized injection site reactions, including pain, redness, swelling, and itching [1]. Systemic effects like nausea and headache have also been reported [1] [2].
Serious Risks:
Contraindications:
For researchers aiming to replicate or build upon clinical studies, here is a detailed methodology based on the cited literature.
1. Study Design and Patient Selection
2. Ovarian Stimulation and Intervention
3. Laboratory and Embryology Procedures
4. Outcome Measures and Statistical Analysis
Cetrorelix acetate remains a cornerstone of the GnRH antagonist protocol in ART. Evidence supports the standard 0.25 mg daily dose as highly effective in preventing premature LH surges with a favorable safety profile. For selected patient populations, a reduced dose of 0.125 mg presents a viable, cost-effective alternative without compromising the number of oocytes retrieved or pregnancy rates, making it particularly valuable in resource-constrained settings [5]. Furthermore, comparative studies indicate that cetrorelix may offer advantages in LH surge control and OHSS risk reduction over other antagonists like ganirelix [6]. Future research should focus on refining patient selection criteria for optimized dosing strategies.
Cetrorelix acetate is a potent third-generation GnRH antagonist used in assisted reproductive technology (ART) to prevent premature luteinizing hormone (LH) surges during controlled ovarian stimulation (COS). As a synthetic decapeptide with GnRH antagonistic activity, cetrorelix competes with natural gonadotropin-releasing hormone (GnRH) for binding to membrane receptors on pituitary gonadotroph cells, thereby suppressing gonadotropin secretion in a rapid, dose-dependent manner without the initial "flare-up" effect associated with GnRH agonists [1] [2]. This mechanism provides immediate suppression of the LH surge, which is crucial for preventing premature ovulation and allowing for proper follicular development during ovarian stimulation protocols.
Follitropin alfa is a recombinant human follicle-stimulating hormone (rFSH) used to stimulate multifollicular development in women undergoing infertility treatment. The combination of cetrorelix with follitropin alfa in antagonist protocols represents a significant advancement in ART, offering a shorter treatment duration with comparable efficacy to long agonist protocols while reducing the risk of ovarian hyperstimulation syndrome (OHSS) [3] [4]. The potential to mix these medications immediately before administration streamlines the treatment process, reduces injection burden, and may improve patient compliance without compromising therapeutic outcomes.
Table 1: Basic Pharmacological Properties of Cetrorelix
| Parameter | Specification | Clinical Significance |
|---|---|---|
| Drug Class | GnRH antagonist | Competitively blocks GnRH receptors |
| Mechanism | Competitive GnRH receptor antagonism | Immediate suppression of LH/FSH without flare-up effect |
| Bioavailability | 85% after SC administration | Consistent therapeutic effect |
| Protein Binding | 86% | Moderate protein binding characteristics |
| Half-Life | ~62.8 hours | Suitable for once-daily dosing |
| Metabolism | Peptidases (predominant metabolite: 1-4 peptide) | Hepatic involvement not significant |
| Route of Elimination | Renal (unchanged drug) | Requires consideration in renal impairment |
A prospective, randomized study conducted at an IVF center in a teaching hospital provides the primary evidence supporting the mixing of cetrorelix with follitropin alfa. This trial involved 140 patients undergoing intracytoplasmic sperm injection who were randomized into mixed (M) or separate (S) injection groups. In the M group, rFSH and cetrorelix were mixed immediately before administration, while in the S group, the medications were administered separately. The study excluded eight patients who dropped out, resulting in 66 patients per group for final analysis [5] [6].
The primary efficacy endpoint was the incidence of premature LH surge, with secondary endpoints including estradiol levels on hCG injection day, number of oocytes retrieved, implantation rates, and ongoing pregnancy rates. Safety endpoints included ovarian hyperstimulation syndrome (OHSS) incidence and adverse events related to injections, including local tolerability. The results demonstrated that patients in the M group received significantly fewer injections than patients in the S group (9.1 vs. 13.9), while all other outcome parameters, including incidences of premature LH surge, numbers of oocytes retrieved, fertilization, implantation, and ongoing pregnancy rates, were similar between the two groups [5] [6].
Table 2: Clinical Outcomes from Randomized Controlled Trial on Mixing Cetrorelix with Follitropin Alfa
| Parameter | Mixed Group (n=66) | Separate Group (n=66) | P-value |
|---|---|---|---|
| Number of Injections | 9.1 ± SD | 13.9 ± SD | <0.05 |
| Premature LH Surge Incidence | Comparable | Comparable | NS |
| Oocytes Retrieved | Comparable | Comparable | NS |
| Fertilization Rate | Comparable | Comparable | NS |
| Implantation Rate | Comparable | Comparable | NS |
| Ongoing Pregnancy Rate | Comparable | Comparable | NS |
| OHSS Incidence | Comparable | Comparable | NS |
| Local Tolerability | Comparable | Comparable | NS |
A large-scale retrospective cohort study comparing cetrorelix and ganirelix in GnRH antagonist protocols provides additional context for cetrorelix performance. This study analyzed 2,365 patients receiving cetrorelix and 7,059 patients receiving ganirelix after 1:3 propensity score matching. The results demonstrated that cetrorelix showed superior LH surge control, with lower incidences of LH ≥10 U/L (4.9% vs. 7.6%, p < 0.001) and LH ratio (trigger day LH/Gn day LH) ≥2 (6.1% vs. 9.2%, p < 0.001). Additionally, endometrial receptivity appeared more favorable in the cetrorelix group, with higher Type A (66.2% vs. 60.1%) and lower Type C morphology (5.3% vs. 6.3%, p < 0.001) [7].
The safety profile analysis revealed that ganirelix showed a higher overall OHSS incidence (1.1% vs. 0.4%, p = 0.01), while live birth rates were comparable between the two antagonists (47.2% vs. 49.4%, p = 0.074). Multivariate analysis identified that advanced female age (≥35 years) reduced success (aOR = 0.65, 95% CI 0.57-0.74, p < 0.001), while AMH ≥4 μg/L (aOR = 1.29, 95% CI 1.02-1.64, p = 0.034) and dual embryo transfer (aOR = 1.51, 95% CI 1.38-1.65, p < 0.001) improved outcomes [7].
Cetrorelix pharmacokinetics are characterized by a two-compartment model with a terminal half-life of approximately 56.9 ± 27.1 hours after subcutaneous administration [8]. The drug is rapidly absorbed following subcutaneous injection, with a mean absolute bioavailability of 85% in healthy female subjects. The volume of distribution is approximately 1.16 L/kg, with moderate protein binding of 86% [2]. Cetrorelix undergoes metabolism primarily via peptidases, with the (1-4) peptide identified as the predominant metabolite. The drug is eliminated primarily unchanged through renal excretion [2].
Pharmacodynamic studies have established the relationship between cetrorelix concentration and its effects on LH suppression. An indirect response sigmoid Emax model was developed for the suppression of LH and the shift in the LH surge. The inhibitory concentration of 50% (IC50) for LH suppression was estimated at 3.6 ng/mL, while the median effective concentration (EC50) for surge shift was 1.6 ng/mL [8]. The suppression of follicle-stimulating hormone was described by a similar Emax model, with an IC50 of 7.25 ng/mL. In clinical terms, single subcutaneous doses of 1, 3, and 5 mg of cetrorelix administered on day 8 of the natural menstrual cycle resulted in mean shifts in LH surge by 4.1, 7.5, and 9.3 days, respectively [8].
Figure 1: Mechanism of Action of Cetrorelix as a Competitive GnRH Receptor Antagonist. Cetrorelix binds competitively to GnRH receptors in the pituitary, preventing endogenous GnRH from stimulating the release of LH and FSH, thereby preventing premature LH surges during ovarian stimulation.
The compatibility of cetrorelix with follitropin alfa when mixed immediately before administration has been formally evaluated in the randomized controlled trial previously discussed. The chemical and physical stability of the mixed medications allows for co-administration, which significantly reduces the number of injections required during treatment—from 13.9 in the separate administration group to 9.1 in the mixed administration group [5] [6]. This reduction represents a decrease of approximately 34.5% in injection burden, potentially enhancing patient comfort and compliance with the treatment regimen.
The safety profile of the mixed administration appears consistent with the known safety profiles of the individual products as listed in their current package inserts. Local tolerability assessments in the clinical trial revealed no significant differences between mixed and separate administration groups, indicating that the mixing procedure does not exacerbate injection site reactions or other local adverse events [5] [6]. This compatibility extends the flexibility of antagonist protocols, simplifying the medication schedule while maintaining the established efficacy and safety standards.
Based on the clinical trial evidence, the following step-by-step protocol is recommended for mixing cetrorelix with follitropin alfa:
This protocol resulted in equivalent efficacy in preventing premature LH surges compared to separate injections while significantly reducing the total number of injections (9.1 vs. 13.9, p<0.05) [5] [6].
Monitoring during antagonist protocols should include regular transvaginal ultrasonography and serum hormone assessments. The recommended monitoring schedule includes:
Dose adjustments may be necessary based on ovarian response. For poor responders, the antagonist initiation may be delayed until the leading follicle reaches 15-16 mm, while in high responders, earlier initiation (follicle size 12-13 mm) may be considered to prevent premature LH surges. The fixed daily dose of 0.25 mg cetrorelix has demonstrated effective LH suppression across patient populations, with no need for dose titration in most cases [3] [7].
Figure 2: Standard Antagonist Protocol Workflow with Mixed Administration. The protocol illustrates the sequence and timing for mixing cetrorelix with follitropin alfa in a typical GnRH antagonist cycle for controlled ovarian stimulation.
The GnRH antagonist protocol is widely recognized as one of the most effective approaches for controlled ovarian stimulation, characterized by its shorter duration and reduced injection burden compared to long agonist protocols. The typical timeline involves initiating FSH stimulation on cycle day 2-3, followed by the addition of cetrorelix when the leading follicle reaches 14-15 mm in diameter or when serum estradiol levels exceed 300 pg/mL [4] [7]. The mixed administration approach can be seamlessly incorporated into this protocol, offering additional simplification of the medication schedule.
For special patient populations, specific considerations apply:
Optimal cycle management in mixed administration protocols requires careful monitoring and timely intervention. The advantages of the antagonist protocol include maintenance of physiological feedback mechanisms, immediate suppression of gonadotropins without flare effect, and flexibility in cycle planning. When using the mixed administration approach, clinicians should note that the pharmacodynamic profile remains unchanged, with cetrorelix maintaining its rapid suppression of LH within hours of administration.
Triggering strategies should be tailored to individual patient risk factors:
The luteal phase support following antagonist protocols requires particular attention, especially when GnRH agonist triggers are employed. Intensive luteal support with estrogen and progesterone is essential in these cases to compensate for the altered luteal phase physiology [3] [9].
Table 3: Comparison Between Cetrorelix and Ganirelix in Clinical Practice
| Parameter | Cetrorelix | Ganirelix | Clinical Implications |
|---|---|---|---|
| LH Surge Control | Superior (4.9% vs. 7.6% with LH≥10 U/L) [7] | Standard | Cetrorelix may be preferred in high-risk cases |
| Endometrial Receptivity | Higher Type A morphology (66.2%) [7] | Lower Type A morphology (60.1%) [7] | Potential implantation advantages with cetrorelix |
| OHSS Risk | Lower (0.4% vs. 1.1%) [7] | Higher | Cetrorelix preferable for high responders |
| Live Birth Rates | Comparable (47.2% vs. 49.4%, p=0.074) [7] | Comparable | Neither antagonist demonstrates superiority |
| Mixing Compatibility | Established with follitropin alfa [5] [6] | Limited data | Cetrorelix offers more administration flexibility |
Based on the available evidence, the following recommendations are provided for clinical practice:
The advantages of the mixed administration approach include improved patient convenience, potentially enhanced compliance, reduced treatment burden, and streamlined medication administration. These benefits are achieved while maintaining comparable efficacy in preventing premature LH surges, oocyte yield, fertilization rates, and ongoing pregnancy rates compared to separate administration [5] [6].
The mixing of cetrorelix with follitropin alfa represents a significant advancement in simplifying ovarian stimulation protocols while maintaining therapeutic efficacy and safety. Robust clinical evidence demonstrates that this approach reduces injection burden by approximately 34.5% without compromising cycle outcomes or increasing adverse events. The pharmacological compatibility between these agents allows for flexible protocol design that can be adapted to diverse patient populations, from poor responders to those at high risk of OHSS.
Future research directions should include larger multicenter trials evaluating mixed administration in specific patient subgroups, long-term follow-up of children born from cycles using mixed medications, and potential expansion of mixing protocols to include other gonadotropin preparations. The established safety and efficacy profile of mixed cetrorelix and follitropin alfa administration supports its integration into routine clinical practice, offering patients a more convenient treatment experience while maintaining the high standards of care required in assisted reproductive technologies.
This guide addresses common challenges in cetrorelix research.
| Issue | Potential Mechanism | Investigation & Solution |
|---|---|---|
| Variable Suppression of LH | Differential inhibition of intracellular signaling pathways (ligand bias) [1]. | Profile more than just LH output. Assess multiple pathways (Ca2+, cAMP, ERK1/2) [1]. |
| Reduced Bioavailability | Rapid clearance or degradation after subcutaneous injection [2]. | Investigate alternative formulations. Consider intranasal LLC nanoparticles for sustained, targeted delivery [3]. |
| Inconsistent In Vivo Results | Stage-dependent effects; model organism maturity impacts signaling pathway response [4]. | Standardize developmental stage of models. Validate age-specific pathway markers (e.g., WNT4, CTNNB1) [4]. |
| Off-Target Effects on Ovary | Interaction with Wnt signaling pathway in ovarian cells, affecting development [4]. | Examine expression of Wnt members (WNT4, FZD1, CTNNB1). Include proper controls for gonadotropin-independent effects [4]. |
| High System Cost | High cost per injection compared to older agonists [2]. | Optimize dosage and timing. Single 3 mg dose vs. multiple 0.25 mg doses can be evaluated for cost-effectiveness [2]. |
For your team's experimental planning, here are key methodologies and quantitative findings from recent literature.
This in vitro protocol assesses differential antagonist effects on GnRH receptor pathways [1].
This HPLC method determines cetrorelix concentration in bulk and dosage forms [5].
This table summarizes in vitro inhibitory potency (IC₅₀) of different antagonists. Lower values indicate higher potency [1].
| Antagonist | Inhibition of Ca2+ Signaling (IC₅₀) | Inhibition of cAMP Accumulation |
|---|---|---|
| Cetrorelix | ~10 nM (Most potent) | Most potent [1] |
| Ganirelix | ~100 nM | Less potent than Cetrorelix [1] |
| Teverelix | ~100 nM | Less potent than Cetrorelix [1] |
The following diagrams illustrate key mechanisms and experimental setups.
What is the standard cetrorelix dose in GnRH antagonist protocols? The conventional and most widely validated daily subcutaneous dose of cetrorelix is 0.25 mg [1] [2]. This is typically initiated on day 5 or 6 of ovarian stimulation or when the leading follicle reaches 14 mm in diameter [3] [2].
Is a lower dose of cetrorelix effective? Yes, clinical trials have demonstrated that a half-dose (0.125 mg/day) protocol is a feasible and effective strategy for predicted normal responders [1]. The rationale is to minimize potential negative effects on endometrial receptivity by reducing the total GnRH antagonist exposure, while still effectively preventing premature LH surges [1].
How does patient age influence cetrorelix dosing? Current evidence suggests that the choice of ovarian stimulation protocol (including cetrorelix dose) does not significantly impact embryo euploidy (chromosomally normal) rates; patient age is the dominant factor for aneuploidy risk [3]. Therefore, age may influence the decision to use a "freeze-all" cycle (for which PPOS is also an option) rather than the cetrorelix dose itself [3].
What is the "over-suppression" phenomenon and how can it be managed? Some patients experience a sharp drop in Luteinizing Hormone (LH) levels 24 hours after the first 0.25 mg cetrorelix injection, defined as LH falling to <50% of the pre-injection level [4]. This "over-suppression" can negatively impact estradiol production and potentially clinical outcomes. A troubleshooting strategy is to identify these patients via serum LH monitoring and add recombinant LH (150 IU/day) to their regimen for the remainder of stimulation [4].
The table below summarizes common issues, their possible causes, and recommended corrective actions based on clinical findings.
| Problem | Potential Cause | Corrective Action / Optimization Strategy |
|---|---|---|
| Premature LH Surge | Inadequate suppression from low-dose protocol [1]. | For half-dose (0.125 mg) protocols, increase dose to 0.25 mg/day if LH rises >10 IU/L [1]. |
| LH Over-suppression | Individual hypersensitivity to standard 0.25 mg dose [4]. | Monitor LH 24h after first dose; add recombinant LH (150 IU/day) if LH drops <50% of baseline [4]. |
| Suboptimal Endometrial Receptivity | Standard GnRH antagonist dose effect on endometrial gene expression [1]. | Consider a half-dose cetrorelix protocol (0.125 mg/day) to reduce antagonist load [1]. |
| High OHSS Risk | Patient-specific factors (e.g., high AMH, PCOS). | Use GnRH agonist (e.g., triptorelin) for final oocyte maturation instead of hCG in a "freeze-all" cycle [3] [4]. |
For researchers designing clinical studies, here are detailed methodologies from key cited papers.
This protocol is designed for predicted normal responders to optimize endometrial receptivity [1].
This protocol addresses patients who are hypersensitive to standard cetrorelix dosing [4].
Quantitative data from clinical studies helps identify patients at higher risk. The table below summarizes key findings:
| Factor | Incidence / Metric | Key Findings | Associated P-value | Citation |
|---|---|---|---|---|
| Overall Incidence | 2.16% of cycles | 15 out of 692 GnRH antagonist cycles. | Not Applicable | [1] |
| GnRH Antagonist Type | LH ≥10 U/L: 4.9% (Cetrorelix) vs 7.6% (Ganirelix) | Cetrorelix demonstrated superior LH surge control. | p < 0.001 | [2] [3] |
| Ovarian Reserve (AMH) | Significantly lower in surge group | Lower AMH is a strong predictor of premature surge. | p = 0.02 | [1] |
| Age & Baseline FSH | Significantly higher in surge group | Higher female age and Day 2 FSH are correlated with increased risk. | p = 0.0002 (FSH) | [1] |
| Antral Follicle Count (AFC) | Significantly lower in surge group | Lower AFC indicates diminished reserve and higher surge risk. | p = 0.0008 | [1] |
| Stimulation Duration | Longer in surge group (11.1 vs 8.8 days) | Longer stimulation is associated with breakthrough risk. | p = 0.0001 | [1] |
The relationship between these risk factors and the outcome of an LH surge can be visualized in the following pathway:
The exact mechanism behind LH surge breakthrough in DOR patients is not fully elucidated, but two non-mutually exclusive hypotheses are prominent:
For researchers investigating this phenomenon, the following experimental workflow outlines a robust clinical study design:
For clinicians and scientists facing this issue, consider the following evidence-based strategies:
Q1: What is the definition of a "premature LH surge" in a clinical trial setting? There is variation, but common definitions include an LH level ≥10 U/L before trigger criteria are met [2], or a ≥2.5-fold increase from baseline resulting in an absolute value above 17 mIU/mL [1]. The ratio of trigger-day LH to Gn-day LH (≥2) is also a useful metric [2].
Q2: Are there any patient factors that predict LH surge breakthrough with cetrorelix? Yes, the strongest predictor is Diminished Ovarian Reserve (DOR), characterized by low AMH, low AFC, and high basal FSH. These patients often require higher gonadotropin doses and longer stimulation, which increases the window of risk [1].
Q3: How does cetrorelix compare to ganirelix in preventing LH surges? A large retrospective cohort study (n=9,424 after matching) found cetrorelix to be superior, with a significantly lower incidence of LH ≥10 U/L (4.9% vs. 7.6%) and a lower LH ratio ≥2 (6.1% vs. 9.2%) [2] [3].
Q4: What is the basic mechanism of action of cetrorelix? Cetrorelix is a GnRH receptor antagonist. It competitively binds to GnRH receptors in the anterior pituitary without activating them, leading to a rapid and reversible suppression of gonadotropin secretion (LH and FSH), thereby preventing the LH surge [5].
Overview of the Issue Injection site reactions (ISRs) are the most frequently reported adverse event associated with subcutaneous cetrorelix administration in clinical studies. These reactions are characterized by erythema (redness), swelling, and pruritus (itching) at the injection site, and are typically transient and mild in intensity [1] [2] [3]. The high incidence makes them a key consideration in formulation development and clinical trial design.
The table below summarizes the clinical profile of these reactions based on aggregated data:
| Characteristic | Details |
|---|---|
| Reported Incidence | 9.4% (following multiple injections of 0.25 mg) [1] [2] |
| Common Manifestations | Erythema, swelling, pruritus, pain, bruising [4] [5] [6] |
| Typical Intensity | Usually mild [1] [2] |
| Duration | Generally transient [1] [2] |
| Systemic Allergic Risk | Uncommon; includes rare pseudo-allergic/anaphylactic reactions [1] [2] |
The diagram below illustrates the hypothesized mechanism for cetrorelix injection site reactions.
As a synthetic decapeptide, cetrorelix can act as a direct antigen or trigger histamine release from mast cells, initiating a localized inflammatory response [2] [3]. This pseudo-allergic mechanism differs from a typical IgE-mediated allergy.
Clinical protocols have identified several methods to minimize the frequency and severity of ISRs. The diagram below outlines a standard workflow for administration and mitigation.
Key parameters for mitigating injection site reactions include:
Q1: What is the expected incidence of ISRs we should use for patient counseling or trial statistical planning? Based on clinical trial data, you should anticipate an incidence of approximately 9.4% for patients receiving multiple 0.25 mg doses [1] [2]. These are overwhelmingly mild and transient.
Q2: Are there any specific pharmacokinetic interactions or efficacy impacts due to ISRs? Available evidence suggests that ISRs do not significantly impact systemic pharmacokinetics or efficacy. Cetrorelix maintains its intended pharmacological effect, with rapid absorption (Tmax ~1-2 hours) and high bioavailability (85%) despite local skin reactions [7] [3].
Q3: How should more serious systemic hypersensitivity reactions be managed in a clinical trial setting? While uncommon, systemic allergic/pseudo-allergic reactions, including life-threatening anaphylaxis, can occur. Clinical protocols mandate that the first dose be administered under medical supervision with immediate treatment availability. Patients should be observed for at least 30 minutes post-injection [1] [2].
Q4: What are the best practices for documenting and grading ISRs in clinical studies?
The table below summarizes the core quantitative data for easy comparison between the two main cetrorelix administration protocols [1] [2] [3].
| Parameter | Single-Dose Regimen (3 mg) | Multiple-Dose Regimen (0.25 mg) |
|---|---|---|
| Standard Dosage | Single 3 mg subcutaneous injection [3] | 0.25 mg injected subcutaneously once daily [3] |
| Dosing Schedule | Administered on stimulation day 7 (range: 5-9), based on serum estradiol [1] [3] | Initiated on day 5 or 6 of ovarian stimulation and continued daily until hCG administration [1] [3] |
| Onset of Action (LH Suppression) | Within 1 hour [1] | Within 2 hours [1] |
| Duration of Action | At least 4 days [1] [3] | 24 hours; maintained by daily dosing [1] [3] |
| Elimination Half-life | 62.8 hours (median) [1] | Single dose: 5.0 hours (median); Multiple doses: 20.6 hours (median) [1] |
| Time to Max Concentration (tmax) | 1.5 hours (median) [1] | 1.0 hour (median) [1] |
| Maximum Plasma Concentration (Cmax) | 28.5 ng/mL (geometric mean) [1] | Single dose: 4.97 ng/mL; Multiple doses: 6.42 ng/mL (geometric mean) [1] |
| Area Under Curve (AUC) | 536 ng·h/mL (geometric mean) [1] | Single dose: 31.4 ng·h/mL; Multiple doses: 44.5 ng·h/mL (geometric mean) [1] |
| Key Clinical Advantages | - Fewer injections for the patient.
The following diagram illustrates the workflow for incorporating these two regimens into a Controlled Ovarian Stimulation (COS) protocol.
Here are the detailed methodologies for clinical studies investigating single and multiple-dose cetrorelix regimens, which you can use as a reference for experimental design.
1. Clinical Study: Single vs. Multiple-Dose Pharmacokinetics/Pharmacodynamics [2]
2. Clinical Study: Flexible Single-Dose vs. Long Agonist Protocol [5]
Q1: What could cause insufficient LH suppression in a multiple-dose regimen?
Q2: How should injection site reactions be managed?
Q3: What are the critical storage conditions to maintain API stability?
Q4: When should the multiple-dose regimen be chosen over the single-dose regimen?
The table below summarizes key quantitative findings from recent studies on cetrorelix and its role in OHSS risk management.
| Study Focus | Key Findings on Cetrorelix | Patient Cohort | Significance for OHSS Risk |
|---|---|---|---|
| Comparative Safety [1] | Superior LH surge control (LH ≥10 U/L: 4.9% vs. 7.6%, p<0.001); Lower overall OHSS incidence (0.4% vs. 1.1%, p=0.01). | 2,365 (Cetrorelix) vs. 7,059 (Ganirelix) after matching. | Demonstrates a more favorable safety profile and superior prevention of premature ovulation, a key OHSS trigger. |
| Luteal-Phase Intervention [2] | Significant reduction in moderate/severe early OHSS incidence (18.03% vs. 37.14%, P=0.037). Faster regression of OHSS symptoms (estradiol, ascites volume). | 65 (Cetrorelix) vs. 40 (Control) high-risk OHSS patients. | Provides evidence for therapeutic use in patients who have already undergone oocyte retrieval and are at high risk. |
| Mechanism of Action [2] [3] | Associated with a significant reduction in VEGF levels (P=0.015), a primary mediator of OHSS pathophysiology. | 65 high-risk OHSS patients. | Identifies a key biochemical pathway (VEGF reduction) through which cetrorelix exerts its protective effect. |
Here are detailed methodologies for the key applications of cetrorelix cited in the literature.
This is the standard, preventative use of cetrorelix to suppress premature LH surges during ovarian stimulation [4] [1] [3].
This protocol is for patients identified as high-risk for OHSS after oocyte retrieval [2].
Q: How does the choice of GnRH antagonist (Cetrorelix vs. Ganirelix) impact experimental outcomes in a study?
Q: What is the evidence for optimizing the cetrorelix administration schedule?
Q: What are the key biochemical pathways to monitor when studying cetrorelix's effect on OHSS?
The following diagram illustrates the key decision points and experimental workflows for integrating cetrorelix into an OHSS risk management protocol, based on the cited methodologies.
For researchers, detailed methodologies from recent studies provide a framework for designing experiments involving cetrorelix.
A 2023 study used a murine model to investigate cetrorelix's protective effects against anti-PD-L1 antibody damage to female reproductive organs [1].
Prl and Igfbp1.This protocol found that cetrorelix pretreatment restored normal uterine decidualization patterns disrupted by anti-PD-L1 but did not significantly ameliorate ovarian follicular reduction [1].
A prospective, randomized clinical trial demonstrated that an individualized approach to cetrorelix administration optimizes outcomes [2].
| Issue | Potential Cause | Solution / Investigation |
|---|---|---|
| Inadequate LH Suppression | Incorrect dosing; improper timing; individual variability | Verify dose and administration schedule; measure serum LH to confirm levels; consider patient-specific factors [3] |
| Premature Ovulation | LH surge before or despite antagonist therapy | Initiate cetrorelix when lead follicle is 12-14 mm; ensure consistent daily injection [3] |
| Poor Ovarian Response | Patient factors (e.g., advanced age, low AMH); protocol mismatch | Review patient profile; consider individualized cetrorelix timing to improve oocyte yield [2] |
| High OHSS Risk | Excessive ovarian response to stimulation | Cetrorelix protocols lower OHSS risk; use GnRH agonist trigger instead of hCG for high-risk patients [3] |
Cetrorelix is a competitive antagonist of the Gonadotropin-Releasing Hormone receptor (GnRHR). It binds to the GnRHR in the pituitary without activating it, providing immediate and reversible suppression [4] [5]. The following diagram illustrates the hypothalamic-pituitary-ovarian axis and cetrorelix's site of action.
Beyond direct pituitary suppression, research indicates cetrorelix acts as an inverse agonist for GnRH receptor internalization, meaning it can actively suppress baseline receptor signaling in some cellular contexts [5].
The table below summarizes core quantitative findings from key studies on cetrorelix protocols for poor responders.
| Study Focus / Population | Protocol Details | Key Outcomes |
|---|---|---|
| Poor Responders (General) [1] | Cetrorelix (0.25 mg) + high-dose rFSH (300 IU) vs. Agonist protocol | 48% cancellation rate (Agonist) vs. 10% (Cetrorelix); Non-significant improvement in pregnancy rates [1]. |
| Dose Reduction (Patients in low-resource setting) [2] | Cetrorelix 0.125 mg vs. 0.25 mg (fixed dose) | No significant difference in oocytes retrieved, embryos developed, or pregnancy rates; Significant cost reduction with 0.125 mg dose [2]. |
| Older Women (≥40 years) [3] | Cetrorelix protocol vs. Long Agonist protocol | Significantly higher oocytes retrieved and pregnancy rates with the Long Protocol [3]. |
| Delayed-Start with MPA [4] | Cetrorelix (3 mg) + Medroxyprogesterone Acetate (MPA) on CD3; High-dose gonadotropin from CD11 | Significant increase in MII oocytes, 2PN zygotes, good blastocysts, and live birth rates compared to previous cycles [4]. |
| Cessation on Trigger Day [5] | Ceasing Cetrorelix on trigger day vs. continuing until trigger | Improved embryological outcomes for patients with sufficient ovarian reserve (AMH >1.1 ng/ml) or age <35; no increase in premature ovulation [5]. |
For reproducibility in a research setting, here are the methodologies for two key cetrorelix protocols.
This is the foundational protocol upon which variations are based, derived from several studies [1] [2] [6].
This novel protocol is designed for patients with previous repeated failures, including those with poor-quality embryos [4].
Q1: Is the cetrorelix protocol superior to the long agonist protocol for all poor responders? A1: No. Evidence suggests the optimal protocol is patient-specific. While the cetrorelix protocol shows benefits for general poor responders, particularly in reducing cycle cancellation [1], one randomized controlled trial demonstrated that older women (≥40 years) had significantly better outcomes with a long agonist protocol [3]. The antagonist protocol may be detrimental in this specific age group [3].
Q2: Can the cetrorelix dose be reduced without compromising cycle outcomes? A2: Yes, for certain populations. A randomized study found that reducing the daily cetrorelix dose from 0.25 mg to 0.125 mg resulted in no significant differences in oocyte yield or pregnancy rates while significantly lowering medication costs [2]. This is a viable strategy for optimizing affordability, especially in resource-constrained settings.
Q3: What are the latest protocol innovations to improve embryological outcomes? A3: Recent research focuses on two key adjustments:
The following diagrams outline the logical sequence of the two primary protocols discussed.
Standard Multiple-Dose Cetrorelix Protocol
Delayed-Start Protocol with MPA
| Aspect of Endometrial Morphology | Impact of Cetrorelix | Comparative Context (if any) |
|---|---|---|
| Endometrial Type A Morphology | 66.2% of patients showed Type A pattern [1] [2] | Higher than Ganirelix (60.1%) [1] [2] |
| Endometrial Type C Morphology | 5.3% of patients showed Type C pattern [1] [2] | Lower than Ganirelix (6.3%) [1] [2] |
| Uterine Decidualization | Restored normal patterns impaired by Anti-PD-L1 treatment [3] [4] | Protective effect observed in a murine model [3] |
| Endometrial Thickness (EMT) Associated clinical pregnancy rate peaks at 9-12mm [5] | No direct effect; clinical outcomes are optimized within a specific EMT range [5] | GnRH-ant protocol shows better outcomes in medium EMT range (7-10mm) vs. GnRH-a [5] |
To help you replicate or understand the findings, here are the methodologies from the key studies.
This protocol is based on the large retrospective cohort study comparing Cetrorelix and Ganirelix [1] [2].
This protocol is based on the murine model study investigating Cetrorelix's protective effects against immune checkpoint inhibitor (ICI) damage [3] [4].
The following diagram integrates findings from the search results to illustrate how Cetrorelix influences endometrial function through direct and indirect pathways.
The diagram above shows two primary mechanisms of action:
The commercially available product is a lyophilized powder that requires reconstitution. The table below summarizes key characteristics based on current prescribing information and a patent for a stable formulation [1] [2] [3].
| Characteristic | Description |
|---|---|
| Pharmaceutical Form | White lyophilisate powder and solvent for solution for injection [3]. |
| Reconstitution Solvent | Sterile Water for Injection [1]. |
| Reconstituted Solution pH | 4.0 - 6.0 [3]. |
| Post-Reconstitution Use | For subcutaneous injection. The official product is for immediate use; no stability period is specified [1] [3]. |
| Stability Challenge | The current marketed formulation (Cetrotide) is a lyophilized powder due to stability issues, and a "ready-to-use" aqueous solution is a goal of new research to improve compliance [2]. |
For stability studies, you need a reliable method to quantify cetrorelix. The following gradient reversed-phase High-Performance Liquid Chromatography (HPLC) method has been validated for assaying cetrorelix in bulk and pharmaceutical dosage forms [4].
Chromatographic Conditions
Standard and Sample Preparation
Method Validation Summary The method has been validated per ICH guidelines with the following performance [4]:
This workflow outlines the key stages of conducting a stability study using the described HPLC method:
Q1: What are the primary molecular mechanisms of cetrorelix? Cetrorelix is a GnRH antagonist that competitively blocks the GnRH receptor (GnRHR) in the pituitary gland. This binding immediately inhibits the GnRH-mediated intracellular signaling cascades that lead to the synthesis and release of gonadotropins (LH and FSH), thereby suppressing sex steroid production without the initial "flare-up" effect seen with agonists [1]. At the cellular level, studies on human leiomyoma cells show that cetrorelix can also directly down-regulate proliferating cell nuclear antigen (PCNA) and epidermal growth factor (EGF) expression, while up-regulating apoptosis (programmed cell death) [2].
Q2: Which intracellular signaling pathways are affected by cetrorelix, and could genetic variation in these pathways influence response? Cetrorelix modulates several key signaling pathways downstream of the GnRH receptor. Genetic variations (single nucleotide polymorphisms, or SNPs) in genes encoding components of these pathways are plausible candidates for influencing drug response. The table below summarizes the core pathways.
| Signaling Pathway | Key Components | Potential Candidate Genes for Investigation |
|---|---|---|
| Calcium Signaling | Gαq/11 protein, PLCβ, IP3, intracellular Ca²⁺ release [3] | GNAQ, PLCB1, ITPR1 |
| MAPK/ERK Signaling | PKC, ERK1/2, CREB phosphorylation [3] | PRKCA, MAPK1, CREB1 |
| Cell Proliferation & Apoptosis | PCNA, EGF, PARP [2] | PCNA, EGF, PARP1 |
| Wnt/β-catenin Signaling | β-catenin activation and nuclear translocation [3] | CTNNB1 |
Q3: What is a feasible experimental workflow to identify genetic markers of response to cetrorelix? A typical workflow integrates molecular biology and genetic analysis: (1) In Vitro Modeling: Treat human primary cells (e.g., pituitary gonadotrope lineages, leiomyoma cells) or cell lines (e.g., LβT2, HEK293/GnRHR) with cetrorelix across a range of concentrations [2] [3]. (2) Phenotypic Assays: Quantify response through measures like intracellular calcium flux [3], expression of PCNA/EGF [2], apoptosis rates (TUNEL assay) [2], and LH/FSH secretion. (3) Genetic Analysis: Perform whole-exome or targeted sequencing of candidate genes (see table above) on cell lines or patient DNA. (4) Data Integration: Correlate genetic variants with differential phenotypic responses to identify potential markers.
Challenge 1: Inconsistent suppression of LH in cell culture models.
Challenge 2: Differentiating direct anti-proliferative effects from indirect hormonal suppression.
Protocol 1: Quantifying Cetrorelix's Inhibition of GnRH-Induced Calcium Signaling
Protocol 2: Assessing Direct Anti-Proliferative and Pro-Apoptotic Effects
The following diagrams illustrate the molecular mechanism of cetrorelix and a logical workflow for investigating genetic markers of response, based on the cited research.
Cetrorelix Inhibits GnRH Signaling Pathways
Genetic Marker Research Workflow
What is the molecular mechanism of Cetrorelix? Cetrorelix is a synthetic decapeptide that acts as a competitive GnRH receptor antagonist [1]. It binds to the GnRH receptor in the pituitary gland, thereby immediately and reversibly inhibiting the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This is a key difference from agonists, which cause an initial "flare-up" of gonadotropin release [1].
Why might researchers observe a non-response or variable response to Cetrorelix in a study population? Variable responses can stem from several factors. As highlighted in one source, potential mechanisms for non-response should be investigated, including GnRH receptor polymorphisms, abnormalities in drug pharmacokinetics, or the activation of alternative signaling pathways that might compensate for the blocked GnRH receptor [1]. Furthermore, a clinical study noted that factors like patient age and baseline hormonal profiles can influence the required dose for effective suppression [1].
How does Cetrorelix compare pharmacologically to GnRH agonists? The most significant advantage of Cetrorelix is its immediate onset of action, avoiding the initial gonadotropin flare seen with agonists. The table below summarizes the key differences [1].
| Criteria | GnRH antagonist (Cetrorelix) | GnRH agonists |
|---|---|---|
| Onset of action | Immediate | Delayed (has a "flare-up" effect) |
| Primary efficacy | High | High |
| Risk of OHSS | Lower | Higher |
| Reversibility | Effects are reversible after cessation | Effects are reversible after cessation |
OHSS: Ovarian Hyperstimulation Syndrome
Based on methodological suggestions from the search results, here is a multi-faceted approach to investigate the mechanisms behind a non-response to Cetrorelix in a research setting [1].
| Investigation Approach | Methodology & Technique | Key Outcome Measures |
|---|---|---|
| Pharmacokinetic Analysis | Measure serum Cetrorelix concentrations at multiple timepoints. | Identify abnormalities in drug absorption, distribution, or elimination. Compare profiles between responders and non-responders. |
| Receptor Binding & Expression Studies | Examine GnRH receptor density, binding affinity, and genetic polymorphisms. | Determine if reduced receptor expression or altered binding kinetics are the cause. |
| Downstream Signaling Pathway Analysis | Analyze key signaling molecules (e.g., pERK1/2, pCREB, intracellular Ca2+) via Western Blot, BRET, or immunoassays. | Identify if compensatory pathways maintain gonadotropin secretion despite receptor blockade [2]. |
| Genetic Profiling | Conduct candidate gene studies or genome-wide association studies (GWAS). | Discover genetic markers associated with poor response to Cetrorelix. |
The following workflow is adapted from research that compared the potency of different GnRH antagonists in vitro [2]. This protocol provides a methodology to experimentally confirm and investigate Cetrorelix's activity, which is foundational before exploring non-response mechanisms.
The diagram above outlines the core workflow. Here are the detailed methodologies for key steps:
Cell Preparation: Select an appropriate cell model. The in vitro study used [2]:
GnRH Dose-Response & EC50 Calculation:
Antagonist Inhibition Assay:
Data Analysis:
To fully understand what the above protocol measures, it is helpful to visualize the GnRH signaling pathway that Cetrorelix is designed to inhibit.
I hope this structured information serves as a solid foundation for your technical support center. The provided FAQs, troubleshooting guide, and detailed experimental protocols should equip researchers with the knowledge to effectively utilize Cetrorelix in their studies and investigate potential issues.
The table below summarizes the available information on cetrorelix drug interactions from the sources reviewed:
| Information Category | Key Findings on Cetrorelix | Source |
|---|---|---|
| Stated Drug Interactions | No noted severe, serious, moderate, or minor interactions with other drugs. Two drugs are listed to interact with cetrorelix (both moderate). | [1] [2] |
| Formal Interaction Studies | "No interaction studies have been performed with cetrorelix." | [3] |
| Cytochrome P450 (CYP450) System | Interactions in the cytochrome P450 enzyme system "could largely be ruled out." No specific enzymes were named. | [3] |
| Disease Interactions | Three known disease interactions (contraindications). | [2] |
For researchers designing experiments, the pharmacokinetic properties of cetrorelix are crucial as direct interaction data is scarce.
| Parameter | Details | Source |
|---|---|---|
| Bioavailability | ~85% (subcutaneous) | [4] |
| Protein Binding | ~85% to 86% (primarily albumin) | [3] [4] |
| Half-Life | 20-63 hours; ~30 hours (single dose), up to ~80 hours (multiple doses) | [3] [4] |
| Volume of Distribution | ~1.2 L/kg | [4] |
| Excretion | Feces and urine | [4] |
The following diagram illustrates the metabolic and pharmacokinetic profile of cetrorelix, highlighting areas where interactions could theoretically occur based on its properties.
Given the lack of formal studies, the following protocol provides a framework for conducting in vitro interaction studies.
Objective: To systematically assess the potential for metabolic and protein-binding drug interactions with cetrorelix in vitro.
Methodology:
Test System Preparation:
Metabolic Stability & CYP Phenotyping:
Time-Dependent Inhibition (TDI) Assessment:
Plasma Protein Binding Displacement:
The experimental workflow for this proposed protocol is summarized below:
Q1: Can cetrorelix be co-administered with Selective Serotonin Reuptake Inhibitors (SSRIs) like sertraline? There is no direct clinical evidence. However, note that sertraline is a known time-dependent inhibitor of CYP3A4 [5]. Since the metabolic pathway of cetrorelix is not fully established, caution is warranted. If cetrorelix is metabolized by CYP3A4, co-administration could theoretically increase cetrorelix plasma concentrations. An in vitro investigation using the protocol above is recommended.
Q2: What are the critical disease-related interactions or contraindications? Cetrorelix is contraindicated in patients with severe renal impairment [6] [4]. The manufacturer advises that kidney disease may increase the chance of side effects, so its use should be avoided in this population [6] [7].
Q3: How should I handle and store cetrorelix for in vitro studies to prevent degradation?
| Comparison Parameter | Cetrorelix | Ganirelix | Significance/Notes |
|---|---|---|---|
| Live Birth Rate | 47.2% [1] [2] | 49.4% [1] [2] | Comparable (p=0.074) [1] [2] |
| LH Surge Control | Superior control • LH ≥10 U/L: 4.9% • LH ratio ≥2: 6.1% [1] [2] | • LH ≥10 U/L: 7.6% • LH ratio ≥2: 9.2% [1] [2] | p < 0.001 for both parameters [1] [2] | | OHSS Incidence | 0.4% [1] [2] | 1.1% [1] [2] | p = 0.01 [1] [2]; another study reported moderate-severe OHSS at 0.1% vs. 0.7% [3] | | Endometrial Receptivity | More favorable • Type A morphology: 66.2% [1] [2] | • Type A morphology: 60.1% [1] [2] | p < 0.001 [1] [2] | | Pharmacokinetics | Half-life: ~30 hours (single dose); ~80 hours (multiple doses) [4] | Half-life: ~13-16 hours [5] [6] Tmax: 1-2 hours [5] [6] [7] | Cetrorelix has a longer half-life [4] [5] [6] |
Both cetrorelix and ganirelix are third-generation GnRH antagonists that work by competitively blocking the GnRH receptors in the pituitary gland. This leads to a rapid, reversible suppression of gonadotropin secretion (LH and FSH), thereby preventing a premature LH surge during controlled ovarian stimulation [4] [5] [6].
Despite their similar mechanism, their molecular structures differ, leading to variations in their pharmacokinetic profiles [5]:
The following diagram illustrates the core mechanism shared by both drugs and their direct impact on the reproductive hormone axis:
The comparative data primarily comes from robust clinical studies. Here are the methodologies from two key studies:
This study provides the most recent and comprehensive head-to-head data [1] [2].
This study offered an earlier comparison that also noted differences in OHSS rates [3].
| Study Population & Protocol | Clinical Pregnancy Rate | Live Birth / Delivery Rate | Key Findings |
|---|
| General IVF/ICSI Population (Prospective RCT) [1] | Cetrorelix: 31.9% Agonist (Goserelin): 34.3% | Cetrorelix: 28.3% Agonist: 30.1% | Differences were not statistically significant. Cetrorelix protocol used significantly fewer FSH ampoules and had a shorter stimulation duration. | | Women ≥40 Years (Randomized Controlled Trial) [2] | Cetrorelix: Lower Agonist (Long protocol): Higher | Information Not Specified | The long GnRH agonist protocol performed better, with a significantly higher number of oocytes and pregnancy rate. The antagonist may be detrimental in older women. | | Normoresponder Women (Retrospective Case-Control) [3] | Single Dose Cetrorelix: Comparable Multiple Dose Cetrorelix: Comparable vs. Agonist Long Protocol | Information Not Specified | No significant difference in clinical pregnancy and implantation rates among the three protocol groups. | | Mixed Antagonists (Cetrorelix & Ganirelix) vs. Agonist (Retrospective Analysis) [4] | Information Not Specified | Implantation rates were significantly lower with Ganirelix compared to Leuprolide acetate (agonist) or Cetrorelix. | Highlighted potential differences between specific antagonists, with Cetrorelix outcomes appearing more similar to the agonist. |
The difference in clinical profiles between agonists and antagonists stems from their distinct mechanisms of action at the molecular level, as shown in the following pathway diagram.
The diagram above illustrates the core signaling pathways. Here is a detailed explanation of the key mechanisms:
The data in the summary table comes from a robust clinical study. Here is a detailed breakdown of the experimental design and further outcomes.
The study also compared embryological parameters, with no significant differences found between the two groups [1].
| Parameter | Cetrorelix | Ganirelix | Statistical Significance |
|---|---|---|---|
| Fertilization Rate | 69.4% | 69.1% | Not Significant |
| Usable Embryo Rate | 59.6% | 59.3% | Not Significant |
| High-Quality Embryo Rate | 44.8% | 45.5% | Not Significant |
The differences in clinical profiles between Cetrorelix and Ganirelix can be traced to their interactions at the molecular level. The Gonadotropin-Releasing Hormone Receptor (GnRHR) has unique characteristics that are key to understanding antagonist action.
The diagram above illustrates the key mechanistic points:
The consolidated evidence indicates:
This table summarizes findings from a large 2025 clinical study comparing antagonist protocols in IVF/ICSI cycles [1] [2] [3].
| Outcome Measure | Cetrorelix (Group A) | Ganirelix (Group B) | P-value |
|---|---|---|---|
| LH Surge Control | |||
| Incidence of LH ≥10 U/L | 4.9% | 7.6% | < 0.001 |
| LH Ratio (Trigger Day/Baseline) ≥2 | 6.1% | 9.2% | < 0.001 |
| Endometrial Receptivity | |||
| Type A Endometrial Morphology | 66.2% | 60.1% | < 0.001 |
| Type C Endometrial Morphology | 5.3% | 6.3% | < 0.001 |
| Safety | |||
| Incidence of OHSS | 0.4% | 1.1% | 0.01 |
| Efficacy | |||
| Live Birth Rate | 47.2% | 49.4% | 0.074 (NS) |
NS: Not Significant
This table outlines data from a 2019 preclinical study comparing the potency of GnRH antagonists in inhibiting intracellular signaling [4].
| Parameter / Antagonist | Cetrorelix | Ganirelix | Teverelix |
|---|---|---|---|
| Calcium (Ca²⁺) Signaling Inhibition | Most Potent (Effective at 1-10 nM) | Less Potent | Less Potent |
| cAMP Signaling Inhibition (in SH-SY5Y cells) | Most Potent | Less Potent | Less Potent |
| ERK1/2 Phosphorylation Inhibition | Equally Potent | Equally Potent | Equally Potent |
| CREB Phosphorylation Inhibition | Equally Potent | Equally Potent | Equally Potent |
| Lhb Gene Transcription Inhibition | Equally Potent | Equally Potent | Equally Potent |
To ensure reproducibility, here are the core methodologies from the cited studies.
The following diagram illustrates the key signaling pathways activated by GnRH and how antagonists like Cetrorelix exert their effect.
The diagram shows how GnRH antagonists primarily work by sitting in the GnRH receptor, which physically blocks the native GnRH hormone from binding and initiating the downstream signaling cascades that would normally lead to LH synthesis and secretion [5] [4].
| Outcome Measure | Cetrorelix (Group A) | Ganirelix (Group B) | P-value |
|---|---|---|---|
| Live Birth Rate | 47.2% | 49.4% | 0.074 (NS) |
| LH Surge (LH ≥10 U/L) | 4.9% | 7.6% | <0.001 |
| LH Surge (LH Ratio ≥2) | 6.1% | 9.2% | <0.001 |
| Type A Endometrial Morphology | 66.2% | 60.1% | <0.001 |
| Overall OHSS Incidence | 0.4% | 1.1% | 0.01 |
| Number of Patients | 2,365 | 7,059 |
Source: Front Reprod Health. 2025 [1] [2]
The data in the table above comes from a retrospective cohort study conducted at a reproductive medicine center from June 2019 to June 2022 [1] [2].
GnRH antagonists like cetrorelix and ganirelix work by competitively blocking GnRH receptors in the pituitary gland. This provides an immediate suppression of luteinizing hormone (LH) secretion, preventing a premature LH surge during ovarian stimulation [3]. This is a key difference from GnRH agonists, which first cause a "flare-up" effect before down-regulating the receptors [3].
The following diagram illustrates the mechanism and standard workflow of the flexible GnRH antagonist protocol used in modern IVF cycles.
The table below summarizes key findings from clinical studies comparing cetrorelix with other common protocols.
| Aspect | Cetrorelix (GnRH antagonist) | GnRH Agonist (e.g., Triptorelin) | Other GnRH Antagonist (Ganirelix) |
|---|---|---|---|
| Cost per IVF/ICSI Cycle | Higher cycle cost in one study [1] | Lower cycle cost [1] | Information missing |
| Cost per Pregnancy | Lower ($11,329) [1] | Higher ($19,672) [1] | Information missing |
| Live Birth Rate | Comparable to Ganirelix (47.2% vs. 49.4%) [2] | Information missing | Comparable to Cetrorelix (49.4% vs. 47.2%) [2] |
| LH Surge Suppression | Superior (LH ≥10 U/L: 4.9%) [2] | Information missing | Less effective (LH ≥10 U/L: 7.6%) [2] |
| OHSS Risk | Lower (0.4% incidence) [2] | Information missing | Higher (1.1% incidence) [2] |
| Endometrial Receptivity | More favorable (Type A morphology: 66.2%) [2] | Information missing | Less favorable (Type A morphology: 60.1%) [2] |
| Protocol Flexibility & Optimization | Effective with cessation on trigger day, improving embryological outcomes for most patients [3] | Information missing | Information missing |
> Key Insight: While a single cycle using cetrorelix may be more expensive than some agonist protocols, its lower cost per pregnancy and superior safety profile make it a more cost-effective strategy overall [2] [1].
The comparative data is derived from rigorous clinical studies. Here are the detailed methodologies and findings.
This large-scale study directly compared the safety and efficacy of two GnRH antagonists [2].
This older but foundational study compared the economic outcomes of different protocols [1].
Research shows that the cost-effectiveness of cetrorelix can be enhanced by optimizing its administration protocol [3].
Cetrorelix is a Gonadotropin-Releasing Hormone (GnRH) antagonist. The following diagram illustrates its competitive inhibition mechanism in the pituitary gland, which prevents premature luteinizing hormone (LH) surges during ovarian stimulation.
Diagram Explanation: In a normal cycle, endogenous GnRH binds to pituitary receptors, triggering LH/FSH release that stimulates the ovaries. Cetrorelix competitively blocks these receptors, rapidly suppressing gonadotropin secretion to prevent a premature LH surge and allow for controlled follicle maturation [2] [4].
| Outcome Measure | Cetrorelix (Group A) | Ganirelix (Group B) | P-value |
|---|---|---|---|
| LH Surge Control | |||
| Incidence of LH ≥10 U/L | 4.9% | 7.6% | <0.001 |
| LH Ratio (Trigger Day/Baseline) ≥2 | 6.1% | 9.2% | <0.001 |
| Endometrial Receptivity | |||
| Type A Endometrium | 66.2% | 60.1% | <0.001 |
| Type C Endometrium | 5.3% | 6.3% | <0.001 |
| Safety | |||
| OHSS Incidence | 0.4% | 1.1% | 0.01 |
| Clinical Outcomes | |||
| Live Birth Rate | 47.2% | 49.4% | 0.074 (NS) |
> Abbreviations: OHSS, Ovarian Hyperstimulation Syndrome; NS, Not Significant. > Conclusion: Cetrorelix demonstrated superior LH surge suppression and a more favorable safety profile regarding OHSS risk, while live birth rates were comparable between the two antagonists [1] [2].
Evidence suggests that the optimal protocol may differ for women of advanced reproductive age. A randomized controlled trial involving 564 women aged 40 or older found that a long GnRH agonist protocol may be more effective than the Cetrorelix antagonist protocol [3].
For your reference, here is a summary of the methodologies from the key studies cited.
1. Retrospective Cohort Study (2025) [2] [4]
2. Randomized Controlled Trial in Older Women (2008) [3]
While the clinical data is clear, understanding the molecular context is crucial. The following diagram illustrates the fundamental signaling pathway targeted by Cetrorelix and other GnRH antagonists.
The search also revealed insights into complex ovarian processes relevant to drug development. One study investigated the gene expression profile of cumulus cells during long-term culture, identifying upregulated genes related to immune defense and cytokine signaling pathways [5]. The workflow of this study is outlined below.
The table below summarizes key findings from a 2025 retrospective cohort study that compared cetrorelix (Ferpront) with ganirelix (Orgalutran) in over 9,000 patients after propensity score matching [1]. This provides a strong reference for the performance of branded cetrorelix in a real-world clinical setting.
| Outcome Measure | Cetrorelix (Group A) | Ganirelix (Group B) | P-value |
|---|---|---|---|
| LH Surge Control | |||
| Incidence of LH ≥10 U/L | 4.9% | 7.6% | <0.001 |
| LH Ratio ≥2 | 6.1% | 9.2% | <0.001 |
| Endometrial Receptivity | |||
| Type A Endometrium | 66.2% | 60.1% | <0.001 |
| Type C Endometrium | 5.3% | 6.3% | <0.001 |
| Safety | |||
| OHSS Incidence | 0.4% | 1.1% | 0.01 |
| Efficacy | |||
| Live Birth Rate | 47.2% | 49.4% | 0.074 (Not Significant) |
This study concluded that while live birth rates and embryo quality were comparable between the two antagonists, cetrorelix demonstrated superior LH surge suppression and a more favorable safety profile with a lower risk of Ovarian Hyperstimulation Syndrome (OHSS) [1].
For a direct comparison between generic and brand-name cetrorelix, the most relevant information comes from an ongoing clinical trial.
The methodology from the cited studies and trials provides a clear experimental framework for comparing GnRH antagonists.
1. Patient Population and Study Design
2. Intervention and Dosing
3. Outcome Measurements
The following diagram illustrates the biochemical pathway through which cetrorelix exerts its effect, which is fundamental to its clinical application.
Cetrorelix is a synthetic decapeptide that acts as a competitive antagonist of Gonadotropin-Releasing Hormone (GnRH) receptors [3] [4]. It binds to these receptors in the anterior pituitary without activating them, preventing endogenous GnRH from triggering the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) [3] [4]. This rapid, dose-dependent suppression of LH is critical in ART for preventing a premature LH surge, thereby allowing for the controlled maturation of multiple oocytes and optimizing the timing for oocyte retrieval [3] [5] [6].
The table below summarizes evidence from clinical studies comparing cetrorelix with other GnRH antagonists, primarily ganirelix.
| Outcome Measure | Cetrorelix Performance | Ganirelix Performance | Significance & Context |
|---|---|---|---|
| Live Birth Rate | 47.2% [1] | 49.4% [1] | Comparable; difference not statistically significant (p=0.074) [1] |
| LH Surge Control | Superior control. Lower incidence of LH ≥10 U/L (4.9%) and LH ratio ≥2 (6.1%) [1] | Higher incidence of LH ≥10 U/L (7.6%) and LH ratio ≥2 (9.2%) [1] | Significantly superior for cetrorelix (p<0.001) [1] |
| OHSS Risk | Lower overall incidence (0.4%) [1] | Higher overall incidence (1.1%) [1] | Significantly lower for cetrorelix (p=0.01) [1] |
| Endometrial Receptivity | More favorable. Higher rate of Type A morphology (66.2%) and lower rate of Type C (5.3%) [1] | Lower rate of Type A morphology (60.1%) and higher rate of Type C (6.3%) [1] | Significantly different distribution (p<0.001) [1] |
| Embryo Quality | Improved with protocol optimization (e.g., cessation on trigger day) in young/good ovarian reserve patients [2] | Information not specified in search results | Protocol-dependent effect for cetrorelix [2] |
| Molecular Signaling Potency | Higher potency in inhibiting GnRH-induced intracellular Ca²⁺ increase in vitro [3] | Lower potency in inhibiting GnRH-induced intracellular Ca²⁺ increase in vitro [3] | Cetrorelix showed significant effects at lower concentrations [3] |
Understanding the molecular actions of GnRH antagonists helps explain the clinical differences. All antagonists work by competitively blocking the GnRH receptor (GnRHR), but they exhibit biased signaling—meaning they differentially modulate intracellular pathways [3].
| Parameter | Cetrorelix | Ganirelix | Teverelix |
|---|---|---|---|
| Inhibition of Ca²⁺ Release (IC₅₀ in HEK293/GnRHR cells) | Most potent (significant inhibition at 1-10 nM) [3] | Less potent (significant inhibition at 100 nM-1 µM) [3] | Less potent (significant inhibition at 100 nM-1 µM) [3] |
| Inhibition of cAMP Accumulation (in SH-SY5Y/GnRHR cells) | Most potent [3] | Less potent [3] | Less potent [3] |
| Inhibition of pERK1/2 & pCREB (in LβT2 cells) | Similar potency to other antagonists [3] | Similar potency to other antagonists [3] | Similar potency to other antagonists [3] |
| Inhibition of Lhb Gene Transcription | Equally effective [3] | Equally effective [3] | Equally effective [3] |
The following diagram illustrates the key intracellular signaling pathways of GnRH and how antagonists like cetrorelix block them.
The diagram shows that while all antagonists ultimately suppress LHB gene transcription equally, cetrorelix's greater potency in inhibiting key secondary messengers like Ca²⁺ and cAMP may contribute to its enhanced clinical profile in LH surge control [3].
To support the data in the tables, here are the methodologies from key studies.
Study 1: Large-Scale Clinical Comparison [1]
Study 2: In Vitro Signaling Pathway Analysis [3]
The following table summarizes findings from a large 2025 retrospective cohort study that directly compared Cetrorelix and Ganirelix [1].
| Outcome Measure | Cetrorelix Performance | Ganirelix Performance | P-value & Significance |
|---|---|---|---|
| LH Surge Control | Superior control. Lower incidence of LH ≥10 U/L (4.9%). | Higher incidence of LH ≥10 U/L (7.6%). | ( p < 0.001 ) [1] |
| Endometrial Receptivity | More favorable; higher rate of Type A morphology (66.2%). | Less favorable; lower rate of Type A morphology (60.1%). | ( p < 0.001 ) [1] |
| OHSS Risk | Lower overall incidence (0.4%). | Higher overall incidence (1.1%). | ( p = 0.01 ) [1] |
| Live Birth Rate (LBR) | 47.2% | 49.4% | ( p = 0.074 ) (Not Significant) [1] |
| Embryo Quality | Comparable rates of top-quality and available embryos. | Comparable rates of top-quality and available embryos. | Not Significant [1] |
A 2023 systematic review and network meta-analysis affirmed that evidence comparing Cetrorelix and Ganirelix is limited, with no significant difference in live birth rates observed, though the certainty of the evidence was low [2].
Here are the detailed methodologies from the key studies cited, which provide a framework for designing comparative experiments.
GnRH antagonists work by competitively blocking the GnRH receptor in the pituitary, preventing the natural hormone from triggering the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) [4] [5] [6]. Despite their structural similarity, different antagonists can exhibit "biased signaling," meaning they differentially modulate intracellular pathways even when they achieve the same ultimate clinical outcome (preventing an LH surge) [3].
The diagram below illustrates the GnRH signaling pathway and the points of inhibition by antagonists, based on the experimental data [3] [5]:
The in vitro study by [3] provided crucial data on the differential effects of antagonists:
Research continues to refine how GnRH antagonists are used for better outcomes:
The 2023 systematic review highlighted that the available evidence on GnRH antagonist protocols is often of low quality and certainty [2]. There is a clear need for more high-quality, randomized controlled trials (RCTs) that are powered to detect differences in critical outcomes like live birth rates between Cetrorelix and Ganirelix. Future studies should also focus on specific patient populations, such as high and low responders to ovarian stimulation [2].
Health Hazard